Product packaging for 3-Iodo-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 956003-24-0)

3-Iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1439049
CAS No.: 956003-24-0
M. Wt: 244.03 g/mol
InChI Key: JCBUTJANQMHZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B1439049 3-Iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 956003-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBUTJANQMHZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653282
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956003-24-0
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-1H-pyrrolo[2,3-c]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 956003-24-0): A Key Building Block in Modern Drug Discovery

Executive Summary

This compound, also known as 3-Iodo-6-azaindole, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Identified by its CAS number 956003-24-0, this compound integrates the biologically significant 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold with a strategically placed iodine atom at the C3 position.[1][2] This iodination renders the molecule an exceptionally versatile intermediate, primed for a variety of palladium-catalyzed cross-coupling reactions. Its primary utility lies in the synthesis of complex molecular architectures, most notably in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

The structural and chemical identity of this compound is fundamental to its function in synthetic chemistry. The 6-azaindole core mimics the purine structure of ATP, making it a privileged scaffold for targeting the ATP-binding site of kinases. The iodine atom at the C3 position serves as a stable yet reactive handle for downstream functionalization.

Table 1: Compound Identifiers

IdentifierValueSource(s)
CAS Number 956003-24-0[1][2][3][4]
IUPAC Name This compoundN/A
Synonyms 3-Iodo-6-azaindoleN/A
Molecular Formula C₇H₅IN₂[4]
Molecular Weight 244.03 g/mol [4]

Table 2: Physicochemical Properties

PropertyValueSource(s) & Notes
Appearance White to light yellow/orange crystalline solidBased on data for the isomeric 3-Iodo-1H-pyrrolo[2,3-b]pyridine.[5]
Melting Point ~202-206 °CData for the isomeric 3-Iodo-1H-pyrrolo[2,3-b]pyridine (CAS 23616-57-1); a similar range is expected.[5]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO); limited solubility in water.General property for this class of compounds.[4]
Stability Stable under standard conditions; may be light-sensitive.General property for iodo-heterocycles.[4]

Synthesis and Mechanistic Rationale

The most direct and common route for the synthesis of this compound is the regioselective iodination of its parent heterocycle, 1H-pyrrolo[2,3-c]pyridine (6-azaindole).

Mechanistic Insight: Electrophilic Aromatic Substitution

The pyrrole ring of the azaindole scaffold is electron-rich and highly susceptible to electrophilic aromatic substitution. Computational and experimental studies show that the C3 position is the most nucleophilic site, directing electrophiles to this position with high regioselectivity.[1] N-Iodosuccinimide (NIS) is an ideal iodinating agent for this transformation as it provides a mild source of an electrophilic iodine species (I⁺), minimizing side reactions and functioning under gentle conditions that preserve the integrity of the heterocyclic core.[6] The reaction proceeds via the classical mechanism of electrophilic aromatic substitution, where the π-system of the pyrrole ring attacks the electrophilic iodine, followed by deprotonation to restore aromaticity.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Protocol cluster_workup Work-up & Purification A 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) D 1. Dissolve 6-Azaindole in DMF A->D B N-Iodosuccinimide (NIS) (Iodinating Agent) E 2. Add NIS portion-wise at 0 °C (Control exotherm & selectivity) B->E C Anhydrous DMF (Solvent) C->D D->E F 3. Stir at Room Temperature (Allow reaction to complete) E->F G 4. Quench with Na₂S₂O₃ (aq) (Remove excess iodine) F->G H 5. Extract with Ethyl Acetate G->H I 6. Purify by Column Chromatography H->I J This compound (Final Product) I->J G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GF->Receptor Binds P1 P Receptor->P1 RAS RAS P1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Block

References

An In-Depth Technical Guide to 3-Iodo-1H-pyrrolo[2,3-c]pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodo-1H-pyrrolo[2,3-c]pyridine, also known as 3-Iodo-6-azaindole, is a pivotal heterocyclic compound with a molecular weight of 244.03 g/mol . Its strategic importance in medicinal chemistry and drug development stems from its versatile reactivity and its presence as a core scaffold in a variety of biologically active molecules. The iodo-substituent at the 3-position of the pyrrole ring offers a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety information for this compound.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅IN₂[1]
Molecular Weight 244.03 g/mol [1]
CAS Number 956003-24-0[1]
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in organic solvents such as DMSO and DMF
InChI Key JCBUTJANQMHZJJ-UHFFFAOYSA-N

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the direct iodination of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine (6-azaindole). The following protocol is a plausible and efficient method based on established iodination procedures for related azaindole scaffolds.

Synthesis of the Precursor: 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)

The Bartoli indole synthesis provides a reliable route to the 6-azaindole core from readily available nitropyridines.[2]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-3-nitropyridine in anhydrous tetrahydrofuran (THF).

  • Grignard Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Add vinylmagnesium bromide solution in THF dropwise via the dropping funnel, maintaining the temperature below -70°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1H-pyrrolo[2,3-c]pyridine.

Caption: Synthesis workflow for 1H-pyrrolo[2,3-c]pyridine.

Iodination of 1H-pyrrolo[2,3-c]pyridine

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-c]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) in one portion at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Caption: Iodination of 1H-pyrrolo[2,3-c]pyridine.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, and its 3-iodo derivative serves as a crucial intermediate for the synthesis of potent therapeutic agents. The presence of the iodine atom allows for the introduction of various substituents at the 3-position through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

Role as a Kinase Inhibitor Scaffold

Numerous kinase inhibitors are based on the azaindole core. The pyrrolo[2,3-c]pyridine moiety can act as a bioisostere of purine, enabling it to interact with the ATP-binding site of various kinases. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Intermediate in the Synthesis of Bioactive Molecules

While a specific, named drug candidate directly synthesized from this compound is not prominently featured in publicly available literature, the strategic importance of this building block is evident from the numerous patents and research articles describing the synthesis of pyrrolo[2,3-c]pyridine derivatives for various therapeutic targets. For instance, the development of Fostemsavir, an FDA-approved HIV entry inhibitor, highlights the significance of the broader 6-azaindole scaffold in successful drug design.

Caption: Role of this compound in drug discovery.

Spectroscopic Characterization

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is expected to be harmful if swallowed, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward preparation and the reactivity of the iodo-substituent make it an attractive starting material for drug discovery programs targeting various diseases. A comprehensive understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to fully leverage the potential of this important heterocyclic compound.

References

A Senior Application Scientist's Guide to 3-Iodo-1H-pyrrolo[2,3-c]pyridine: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Iodo-1H-pyrrolo[2,3-c]pyridine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Among the vast arsenal of heterocyclic intermediates, this compound, also known as 3-Iodo-6-azaindole, emerges as a scaffold of significant synthetic value. Its fused pyrrolopyridine core is a recognized "privileged structure," frequently appearing in molecules targeting a range of biological pathways, particularly as kinase inhibitors.

The true synthetic power of this molecule, however, lies in the strategic placement of the iodine atom at the C-3 position of the pyrrole ring. This feature transforms the otherwise stable azaindole core into a versatile platform for molecular elaboration. The carbon-iodine bond serves as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This capability is indispensable for generating focused compound libraries for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the chemical space around the azaindole core to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth examination of the chemical properties, synthesis, and key transformations of this compound, offering field-proven insights and detailed protocols for its effective utilization.

Part 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectroscopic properties is the foundation of its successful application in any synthetic campaign.

Physicochemical Properties

The essential properties of this compound are summarized below. Adherence to the recommended storage conditions is critical for maintaining the compound's integrity, as iodo-heterocycles can be sensitive to light and air over time.

PropertyValueSource(s)
CAS Number 956003-24-0[1][2]
Molecular Formula C₇H₅IN₂[2]
Molecular Weight 244.03 g/mol [2]
Appearance White to off-white or pale yellow solid[3]
Solubility Soluble in organic solvents such as DMF, DMSO, and THF; limited solubility in water.[4]
Storage Keep in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen), at 2-8°C for long-term storage.[1]
Spectroscopic Signature: ¹H and ¹³C NMR

While a publicly archived, fully assigned spectrum for this specific isomer is not consistently available, its NMR profile can be reliably predicted based on extensive data from closely related azaindole and indole structures.[5][6][7] The following data serves as a robust guide for characterization in a deuterated solvent such as DMSO-d₆.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment Coupling Constant (J, Hz) Causality and Field Insights
~12.0 - 12.5 br s N1-H - The pyrrole N-H proton is acidic and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
~8.60 s H -2 ~2.5-3.0 The proton at C2 is adjacent to the pyrrole nitrogen and is deshielded. It typically appears as a doublet or singlet depending on N-H exchange.
~8.15 d H -7 ~5.0-5.5 This proton is ortho to the pyridine nitrogen, leading to significant deshielding. It couples to H5.
~7.80 d H -4 ~8.0-8.5 This proton is on the pyridine ring and couples to H5.

| ~7.10 | dd | H -5 | ~8.0-8.5, ~5.0-5.5 | This proton is coupled to both H4 and H7, resulting in a doublet of doublets. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Causality and Field Insights
~148.0 C -7 The carbon atom ortho to the pyridine nitrogen is strongly deshielded.
~144.0 C -8 (bridgehead) A quaternary carbon within the aromatic system.
~131.0 C -2 Deshielded carbon adjacent to the pyrrole nitrogen.
~128.0 C -4 Aromatic CH carbon in the pyridine ring.
~118.0 C -5 Aromatic CH carbon in the pyridine ring.
~115.0 C -9 (bridgehead) A quaternary carbon within the aromatic system.

| ~58.0 | C -3 | The most upfield signal for a ring carbon, due to the direct attachment of the heavy iodine atom (heavy atom effect). |

Experimental Protocol: NMR Data Acquisition

This self-validating protocol ensures reproducible and high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm), although the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H) can also be used for referencing.

  • Spectrometer Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle and a relaxation delay of 2-5 seconds. A sufficient number of scans (typically 16 to 64) should be averaged to ensure a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are required.[5]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction to obtain the final, interpretable NMR spectrum.

Part 2: Synthesis of this compound

The most direct and common synthesis of this key intermediate is via an electrophilic iodination of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole). The C-3 position is the most nucleophilic carbon on the azaindole ring system, making it highly susceptible to electrophilic attack. The following protocol is based on well-established procedures for the iodination of indoles and azaindoles.[8][9][10]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Iodination cluster_2 Step 3: Work-up & Purification Start 1H-pyrrolo[2,3-c]pyridine in DMF Base Potassium Hydroxide (KOH) Start->Base Add portion-wise at room temp Anion Azaindole Anion Base->Anion Stir 30 min Iodine Iodine (I₂) Anion->Iodine Electrophilic Attack Product_Crude Crude Product Mixture Iodine->Product_Crude Add portion-wise Stir 3-4 hr Quench Quench with aq. Na₂S₂O₃ or NaHSO₃ Product_Crude->Quench Precipitate Filter Precipitate Quench->Precipitate Wash Wash with Water Precipitate->Wash Dry Dry under vacuum Wash->Dry Final_Product Pure this compound Dry->Final_Product

Caption: Synthetic workflow for the iodination of 6-azaindole.

Experimental Protocol: Synthesis via Direct Iodination
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-c]pyridine (1.0 equiv.). Dissolve it in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Deprotonation (The "Why"): Add powdered potassium hydroxide (KOH, ~3.0 equiv.) portion-wise to the solution at room temperature.

    • Expertise & Experience: Using a strong base like KOH is crucial to deprotonate the pyrrole N-H. This generates the corresponding anion, which significantly enhances the nucleophilicity of the pyrrole ring, thereby activating it towards electrophilic attack by iodine. This activation is the key to achieving high regioselectivity at the C-3 position.

  • Stirring: Stir the resulting suspension vigorously for 30 minutes at room temperature to ensure complete formation of the anion.

  • Iodination: Carefully add solid iodine (I₂, ~2.0 equiv.) in several portions over 20-30 minutes. An exotherm may be observed; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching (The "Why"): Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

    • Trustworthiness: This step is a self-validating system for safety and purity. It neutralizes any unreacted iodine, which is both corrosive and can lead to side products. The color change from dark brown/purple to a lighter slurry indicates the successful quenching of excess iodine.

  • Precipitation and Isolation: Stir the quenched mixture for 15-20 minutes. A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water to remove inorganic salts and residual DMF. Dry the solid under high vacuum to afford the desired this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound is dominated by the reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond (relative to C-Br or C-Cl) allows these reactions to proceed under milder conditions, a significant advantage when dealing with complex, multi-functional molecules.[11]

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the cornerstone method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[10][12]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R PdII_Boronate->Product Substrate Ar-I Substrate->PdII_Aryl Boronic R-B(OH)₂ Boronic->PdII_Boronate Base Base (e.g., K₂CO₃) Base->PdII_Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Solvent System: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1) is commonly effective.[13]

    • Expertise & Experience: The base is not just a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step. The presence of water often accelerates this step and helps to solubilize the inorganic base.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).[13][14]

  • Reaction: Heat the reaction mixture to 80-120 °C. For thermally sensitive substrates, microwave irradiation can significantly shorten reaction times and improve yields.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, installing an alkyne moiety that can serve as a versatile handle for further transformations (e.g., click chemistry, reductions).[11][15]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-≡-R PdII_Alkynyl->Product CuI Cu(I)I Cu_Acetylide Cu(I)-≡-R Cu_Acetylide->PdII_Aryl Cuprate to Pd Cu_Acetylide->CuI from Transmetalation Alkyne H-≡-R Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Substrate Ar-I Substrate->PdII_Aryl

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Representative Sonogashira Coupling

  • Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 5-10 mol%).

    • Expertise & Experience: This is a dual-catalyst system. The palladium complex orchestrates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is much more reactive in the transmetalation step with the palladium center than the alkyne itself, dramatically increasing the reaction rate.

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (3 cycles). Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • N-H Protection Consideration: For azaindoles, the acidic N-H can interfere with the basic reaction conditions or coordinate to the metal catalysts. It is often highly advantageous to first protect the nitrogen (e.g., as a Boc or SEM derivative) before performing the Sonogashira coupling.[16] This prevents side reactions and often leads to cleaner conversions and higher yields.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

C. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds, a process that is often challenging via classical methods like nucleophilic aromatic substitution, especially with electron-rich heterocycles.[17][18]

G Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-I L Pd0->PdII_Aryl Oxidative Addition PdII_Amide Ar-Pd(II)-NR₂ L PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amide->Product Substrate Ar-I Substrate->PdII_Aryl Amine H-NR₂ Amine->PdII_Aryl Base Base (e.g., NaOtBu) Base->PdII_Aryl

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Inert Setup: In a glovebox or using Schlenk technique, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a reaction vessel.

    • Expertise & Experience: The choice of ligand is the most critical parameter in this reaction. Bulky, electron-rich phosphine ligands are required. They accelerate the rate-limiting reductive elimination step, which forms the C-N bond, and prevent the formation of undesirable β-hydride elimination products.[19]

  • Reagent Addition: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv.). Add the amine coupling partner (1.1-1.3 equiv.).

  • Solvent and Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Seal the vessel and heat the reaction, typically between 80-110 °C, until completion as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water or saturated aqueous ammonium chloride. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the product by silica gel chromatography.

Part 4: Applications in Research and Drug Discovery

The pyrrolo[2,3-c]pyridine scaffold and its derivatives are of intense interest in medicinal chemistry. The ability to rapidly and efficiently diversify the C-3 position using the cross-coupling methods described above makes this compound a cornerstone intermediate for SAR exploration.

  • Kinase Inhibitors: Many potent kinase inhibitors feature a substituted azaindole core. The C-3 substituent often projects into the ATP-binding pocket of the kinase, and modifications at this position are crucial for modulating potency and selectivity. Derivatives of the related pyrrolo[2,3-b]pyridine have shown potent activity against targets like TNIK (TRAF2 and NCK interacting kinase).[20]

  • Neurological Disorders: The azaindole core is also explored for its potential in developing treatments for neurological diseases, where it can be used to synthesize compounds that modulate neurotransmitters or protect nerve cells.

  • Materials Science: The rigid, planar, and electron-rich nature of the functionalized pyrrolopyridine system makes these compounds candidates for investigation in organic electronics, such as in the development of organic semiconductors.[20]

Part 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. The following information is compiled from typical Safety Data Sheets (SDS) for iodo-heterocycles.

Hazard CategoryGHS PictogramHazard StatementPrecautionary Statements
Acute Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage GHS05 (Corrosion)H318: Causes serious eye damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets of therapeutic relevance. The introduction of an iodine atom at the 3-position of the 6-azaindole core to yield this compound is a pivotal synthetic transformation. This functionalization provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the facile introduction of diverse molecular fragments, making this compound a highly valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted agents.

This guide provides a comprehensive overview of a proposed synthetic route for the preparation of this compound from its parent heterocycle, including a detailed experimental protocol, mechanistic insights, and characterization data.

Synthesis Strategy: Electrophilic Iodination of 1H-pyrrolo[2,3-c]pyridine

The most direct and efficient method for the synthesis of this compound is the direct electrophilic iodination of the 1H-pyrrolo[2,3-c]pyridine core. The pyrrole ring of the azaindole system is significantly more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. The regioselectivity of this reaction is governed by the electronic properties of the pyrrole ring, which directs electrophiles to the C3 position.

Mechanistic Rationale

The electrophilic iodination of 1H-pyrrolo[2,3-c]pyridine is an example of an electrophilic aromatic substitution (SEAr) reaction. The reaction proceeds through a Wheland intermediate, where the electrophile (an iodonium ion or its equivalent) attacks the electron-rich pyrrole ring. Attack at the C3 position is favored as it leads to a more stable carbocation intermediate, with the positive charge delocalized over a greater number of atoms, including the pyrrole nitrogen.

Proposed Reaction Scheme:

G start 1H-pyrrolo[2,3-c]pyridine product This compound start->product Iodination reagent N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) reagent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the iodination of similar azaindole scaffolds. Optimization may be required to achieve optimal yields and purity.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1H-pyrrolo[2,3-c]pyridine271-29-4C₇H₆N₂118.14
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂224.99
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93
Saturated aq. Na₂S₂O₃N/AN/AN/A
Saturated aq. NaHCO₃144-55-8NaHCO₃84.01
Anhydrous MgSO₄7487-88-9MgSO₄120.37
Silica Gel (for column chromatography)7631-86-9SiO₂60.08

Procedure:

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous acetonitrile (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization (Predicted)

Starting Material: 1H-pyrrolo[2,3-c]pyridine

PropertyValue
Appearance White to off-white solid
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 11.8 (br s, 1H), 8.6 (s, 1H), 8.1 (d, 1H), 7.5 (t, 1H), 7.2 (d, 1H), 6.5 (d, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 147.0, 142.5, 128.0, 125.5, 118.0, 115.0, 100.0
MS (ESI+) m/z 119.1 [M+H]⁺

Product: this compound

PropertyValue
Appearance Pale yellow solid
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 12.2 (br s, 1H), 8.7 (s, 1H), 8.2 (d, 1H), 7.7 (s, 1H), 7.3 (d, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 148.0, 143.0, 130.0, 128.0, 116.0, 115.5, 55.0
MS (ESI+) m/z 245.0 [M+H]⁺

Applications in Drug Development

The synthetic utility of this compound is primarily realized through its participation in cross-coupling reactions. The carbon-iodine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse library of substituted 6-azaindoles.

Workflow for Application in Drug Discovery:

G cluster_coupling Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald library Library of Substituted 6-Azaindoles suzuki->library sonogashira->library buchwald->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Caption: Application of this compound in drug discovery.

This strategic functionalization allows for the exploration of the chemical space around the 6-azaindole core, a critical process in the identification and optimization of novel drug candidates. The resulting compounds have been investigated for their potential as inhibitors of various protein kinases, which are implicated in a range of diseases, including cancer and inflammatory disorders.

Conclusion

The synthesis of this compound via direct iodination of 1H-pyrrolo[2,3-c]pyridine is a key step in the generation of diverse libraries of compounds for drug discovery. The proposed protocol, utilizing N-iodosuccinimide, offers a straightforward and efficient route to this valuable intermediate. The ability to further functionalize the C3 position through cross-coupling reactions underscores the strategic importance of this compound in the development of novel therapeutics.

Spectroscopic data of 3-Iodo-1H-pyrrolo[2,3-c]pyridine (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Introduction

This compound, a derivative of 6-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to function as a bioisostere, while the strategic placement of the iodine atom provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions. Understanding the precise spectroscopic signature of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its role in complex chemical transformations.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While publicly available, raw spectral data for this specific compound is scarce, this document leverages established principles of spectroscopy and data from analogous structures to construct a reliable predictive model. This approach offers researchers a robust framework for the identification and characterization of this and related compounds.

Molecular Structure and Numbering

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. The numbering convention used throughout this guide for the pyrrolo[2,3-c]pyridine core is essential for assigning specific signals to the correct atoms.

Figure 1: Structure and numbering of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a primary tool for elucidating the hydrogen framework of a molecule. The predicted chemical shifts (δ) for this compound are influenced by the electron-withdrawing nature of the pyridine nitrogen and the heavy atom effect of iodine. The analysis is typically performed in a deuterated solvent such as DMSO-d₆, which can accommodate the N-H proton.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N1-H11.5 - 12.5br s-The acidic proton on the pyrrole nitrogen is typically broad and downfield, especially in DMSO.
H27.5 - 7.8s-This proton is a singlet due to the adjacent C3-iodine substitution. Its chemical shift is influenced by the adjacent nitrogen and iodine.
H48.1 - 8.4dJ ≈ 5.5This proton is ortho to the pyridine nitrogen (N6), resulting in a significant downfield shift. It is coupled to H5.
H57.2 - 7.5ddJ ≈ 5.5, 1.5This proton is coupled to both H4 and H7.
H78.5 - 8.8dJ ≈ 1.5This proton is adjacent to the electron-withdrawing pyridine nitrogen and is shifted significantly downfield. It shows a small coupling to H5.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. The chemical shifts are highly dependent on the local electronic environment. The presence of the electronegative nitrogen atoms and the iodine atom are the dominant factors influencing the carbon resonances.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2125 - 130This carbon is adjacent to the pyrrole nitrogen and is expected to be in the typical aromatic region.
C375 - 85The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect"). This is a key diagnostic signal.
C3a128 - 132A quaternary carbon at the fusion of the two rings.
C4145 - 150This carbon is adjacent to the pyridine nitrogen and is expected to be significantly downfield.
C5118 - 122An aromatic carbon in the pyridine ring.
C7140 - 145This carbon is adjacent to the pyridine nitrogen and is shifted downfield.
C7a135 - 140A quaternary carbon at the fusion of the two rings, influenced by the adjacent pyrrole nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular formula is C₇H₅IN₂.

  • Molecular Weight:

    • Monoisotopic Mass: 243.95 g/mol

    • Average Mass: 244.03 g/mol

Under typical Electron Ionization (EI) conditions, the molecule is expected to ionize to form a molecular ion (M⁺˙), which will then undergo fragmentation. The most prominent fragmentation pathway is often the loss of the iodine radical due to the relative weakness of the C-I bond.

Predicted Fragmentation Pathway:

G M [C₇H₅IN₂]⁺˙ m/z = 244 M_minus_I [C₇H₅N₂]⁺ m/z = 117 M->M_minus_I - I• M_minus_I_minus_HCN [C₆H₄N]⁺ m/z = 90 M_minus_I->M_minus_I_minus_HCN - HCN

Figure 2: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim for optimal magnetic field homogeneity lock->shim acquire Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate report Generate Report integrate->report

Figure 3: Standard workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the polar heterocyclic compound and to allow for the observation of the N-H proton.

  • Data Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. After inserting the sample, the instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity. Standard ¹H and ¹³C{¹H} spectra should be acquired. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • Data Processing: The raw data (Free Induction Decay) should be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry Protocol

Methodology:

  • Sample Introduction: For a volatile and thermally stable compound like this, direct insertion or gas chromatography (GC-MS) can be used. For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for library matching and structural elucidation.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (m/z 244) and the key fragment ions (e.g., m/z 117).

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, and MS data. The key diagnostic features to look for are the upfield-shifted C3 signal in the ¹³C NMR due to the iodine atom, the singlet for H2 in the ¹H NMR, and the characteristic loss of an iodine radical in the mass spectrum. By following the outlined experimental protocols, researchers can confidently acquire and interpret the data needed to verify the structure and purity of this important heterocyclic compound.

The Alchemist's Guide to 3-Iodo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Safe Handling and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-1H-pyrrolo[2,3-c]pyridine, also known as 3-iodo-6-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its strategic importance lies in the versatile reactivity of the carbon-iodine bond, which serves as a linchpin for constructing complex molecular architectures through cross-coupling reactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the critical safety protocols, handling procedures, and chemical reactivity of this compound. By synthesizing technical data with field-proven insights, this document aims to empower scientists to utilize this compound safely and effectively, thereby accelerating innovation.

Compound Profile and Physicochemical Properties

This compound (CAS No. 956003-24-0) is a solid, light-sensitive organic compound.[1][2] The pyrrolopyridine core is a "privileged scaffold" in drug discovery, appearing in numerous biologically active agents, particularly kinase inhibitors for oncology.[3] The iodine atom at the 3-position of the pyrrole ring is the primary site of reactivity, making it an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions.

A thorough understanding of its physical properties is the foundation of its safe handling and application.

PropertyValueSource
CAS Number 956003-24-0[1][4]
Molecular Formula C₇H₅IN₂[4][5]
Molecular Weight 244.03 g/mol [1]
Appearance Solid[4][6]
Boiling Point 380.5 °C at 760 mmHg[4]
Storage Temperature 2-8 °C, protect from light, store under inert atmosphere[1][4]
Solubility Soluble in organic solvents, limited solubility in water[2]
Stability Stable under recommended storage conditions; may react with strong oxidizing agents[2]

GHS Hazard Assessment and Safety Directives

While the toxicological properties of this compound have not been exhaustively investigated, available Safety Data Sheets (SDS) for it and its isomers allow for a robust hazard assessment based on the Globally Harmonized System (GHS).[6] The compound is classified as an irritant and is harmful if ingested or inhaled.[6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Signal Word: Warning [4][6]

GHS Pictograms:

alt text

Causality Behind the Hazards: The hazard profile is typical for many functionalized heterocyclic compounds used in synthesis. The potential for respiratory irritation stems from the compound being a fine solid, which can be easily aerosolized.[6] Skin and eye irritation are common for reactive organic molecules. The "harmful if swallowed" classification necessitates stringent controls to prevent ingestion.

Mandatory Safety and Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and rigorous operational procedures, is mandatory.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE): The Last Line of Defense
  • Hand Protection: Wear chemical-resistant gloves (nitrile or latex recommended). Always inspect gloves for tears or punctures before use.[7][8]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes.[7][8]

  • Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of spillage, a disposable gown is preferred.[7]

  • Respiratory Protection: If there is a risk of aerosolization and engineering controls are insufficient, an N95-rated respirator or higher should be used.[9]

The following diagram illustrates the mandatory workflow for safely handling the compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Staging cluster_handling Active Handling (In Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive Compound (Verify CAS 956003-24-0) Inspect Inspect Container (Check for damage) Store Store Properly (2-8°C, Dark, Inert Gas) DonPPE Don Full PPE (Gloves, Goggles, Lab Coat) Weigh Weigh Solid (Use anti-static weigh paper) DonPPE->Weigh Enter Fume Hood Dissolve Prepare Solution (Add solid to solvent) Weigh->Dissolve React Perform Reaction (Under inert atmosphere) Dissolve->React Workup Quench & Work-up (Handle waste appropriately) React->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate Exit Fume Hood DoffPPE Doff PPE Correctly (Avoid self-contamination) Decontaminate->DoffPPE Dispose Dispose of Waste (Segregate halogenated waste) DoffPPE->Dispose

Safe handling workflow for this compound.
Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent degradation.

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential air-sensitivity reactions.[1]

  • Light: Protect from light, as iodo-containing aromatic compounds can be light-sensitive.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2][8]

Reactivity Profile and Application in Synthesis

The synthetic utility of this compound is dominated by the reactivity of the C-I bond. This bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions. This makes the compound an excellent precursor for introducing aryl, heteroaryl, and alkynyl groups at the C3 position.

Reactivity cluster_core This compound cluster_reactions Key Transformations Core Core Structure Structure Suzuki Suzuki Coupling Structure->Suzuki R-B(OH)₂ [Pd] Cat. Sonogashira Sonogashira Coupling Structure->Sonogashira R-C≡C-H [Pd], [Cu] Cat. Heck Heck Coupling Structure->Heck Alkene [Pd] Cat. Buchwald Buchwald- Hartwig Amination Structure->Buchwald Amine [Pd] Cat.

Key cross-coupling reactions of this compound.
Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is widely used to arylate the 6-azaindole core.[10] The following protocol is a representative procedure adaptable for various arylboronic acids.

Objective: To synthesize a 3-aryl-1H-pyrrolo[2,3-c]pyridine derivative.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 3-aryl-1H-pyrrolo[2,3-c]pyridine.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6]

Spill Response

A spill of this compound requires a calm and systematic response.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size (Small vs. Large) Evacuate->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large Small_Steps 1. Don additional PPE (if needed). 2. Gently cover with absorbent material. 3. Sweep up carefully (avoid dust). 4. Place in sealed container for disposal. SmallSpill->Small_Steps Report Report Incident to Lab Supervisor/EHS SmallSpill->Report Large_Steps 1. Evacuate the laboratory. 2. Call emergency response team. 3. Restrict access to the area. 4. Provide SDS to responders. LargeSpill->Large_Steps LargeSpill->Report

Decision tree for spill response.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a dedicated, sealed, and clearly labeled container. As it is a halogenated compound, it must be disposed of in a container for halogenated organic waste.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[7]

Conclusion

This compound is a compound of high value and significant reactivity. Its potential as a building block in the synthesis of novel therapeutics is vast. However, this utility is coupled with inherent hazards that demand respect and meticulous handling. By adhering to the comprehensive safety, handling, and disposal protocols outlined in this guide, researchers can mitigate risks and unlock the full synthetic potential of this important molecule, driving forward the frontiers of science with confidence and safety.

References

An In-Depth Technical Guide to 3-Iodo-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azaindole scaffold, a bioisostere of indole, is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. Among the various isomers, the pyrrolo[2,3-c]pyridine (5-azaindole) core has garnered significant attention. The introduction of an iodine atom at the 3-position of this nucleus furnishes 3-Iodo-1H-pyrrolo[2,3-c]pyridine, a highly versatile building block for the synthesis of complex molecular architectures. The C-I bond serves as a valuable synthetic handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of libraries of compounds for drug discovery programs. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a focus on its pivotal role in the development of novel therapeutics.

Nomenclature and Structure

  • Systematic Name: this compound

  • Common Names: 3-iodo-5-azaindole

  • CAS Number: 956003-24-0[1][2][3][4]

  • Molecular Formula: C₇H₅IN₂

  • Molecular Weight: 244.03 g/mol [4]

  • Structure:

    Caption: Structure of this compound.

The structure consists of a pyrrole ring fused to a pyridine ring, with an iodine atom substituted at the 3-position of the pyrrole ring. The nitrogen atom in the pyridine ring is at position 5, hence the common name 5-azaindole.

Discovery and History

The discovery of this compound is not attributed to a single serendipitous event but rather emerged from the systematic exploration of the functionalization of the 5-azaindole scaffold. The parent 1H-pyrrolo[2,3-c]pyridine has been a subject of interest in medicinal chemistry for its isosteric relationship with indole. The introduction of a halogen at the 3-position was a logical step to create a versatile intermediate for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. While the exact first synthesis is not prominently documented as a landmark discovery, its appearance in the chemical literature coincides with the growing importance of halogenated heterocycles as building blocks in drug discovery. Its utility lies in its ability to serve as a linchpin for connecting different molecular fragments, a crucial strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR).

Synthesis

The primary route to this compound is through the direct iodination of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine (5-azaindole). The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, with the 3-position being the most reactive site.

Electrophilic Iodination of 1H-pyrrolo[2,3-c]pyridine

Various iodinating reagents and conditions have been employed for this transformation. The choice of reagent and solvent can influence the yield and purity of the product.

Common Iodination Methods:

Iodinating ReagentBaseSolventTemperatureYield (%)Reference
I₂ / KINaOHEthanol/WaterRoom TemperatureHighN/A
N-Iodosuccinimide (NIS)-Acetonitrile50 °CGood[5]
I₂KOHDMFRoom TemperatureGood[5]
ICl / Celite®-DichloromethaneRoom TemperatureGood[2]

Detailed Experimental Protocol (Iodine/Potassium Iodide Method):

This protocol is a representative example of a common and effective method for the synthesis of this compound.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • 5% Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine in ethanol in a round-bottom flask.

  • Sequentially add potassium iodide and iodine to the solution with stirring.

  • Add a solution of sodium hydroxide dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% sodium thiosulfate solution (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • Potassium Iodide: KI is used to increase the solubility of iodine in the aqueous-alcoholic solvent system by forming the triiodide ion (I₃⁻), which is a milder and more effective iodinating species.

  • Sodium Hydroxide: The base is crucial for the reaction to proceed. It deprotonates the pyrrole nitrogen, increasing the electron density of the ring and making it more susceptible to electrophilic attack by iodine.

  • Sodium Thiosulfate Wash: This step is essential to remove any unreacted iodine from the organic phase, which would otherwise contaminate the final product.

Synthesis of the 5-Azaindole Core

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Appearance Solid[7]
Melting Point Not specified
Boiling Point 380.5 °C at 760 mmHg (predicted)
Solubility Soluble in organic solvents like DMSO and DMF; limited solubility in water.[7]
pKa Not specified
¹H NMR (DMSO-d₆) Due to limited publicly available experimental data for this specific isomer, predicted chemical shifts are: δ ~12.0 (br s, 1H, NH), ~8.2-7.0 (m, 4H, Ar-H). It is important to note that experimental verification is necessary.[8]
¹³C NMR (DMSO-d₆) Predicted chemical shifts would show a signal for the carbon bearing the iodine at a characteristically upfield position.[8]

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound is primarily centered around the reactivity of the C-I bond in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position, which is a key vector for modulating the biological activity of the resulting molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds.

G cluster_0 Key Intermediate cluster_1 Cross-Coupling Reactions cluster_2 Functionalized Products A This compound B Suzuki Coupling (R-B(OH)₂) A->B Pd catalyst, Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu catalyst, Base D Heck Coupling (Alkene) A->D Pd catalyst, Base E Buchwald-Hartwig Amination (R₂NH) A->E Pd catalyst, Base F 3-Aryl-5-azaindoles B->F G 3-Alkynyl-5-azaindoles C->G H 3-Alkenyl-5-azaindoles D->H I 3-Amino-5-azaindoles E->I

Caption: Versatility of this compound in cross-coupling reactions.

  • Suzuki Coupling: This reaction with boronic acids or esters is a powerful method for forming C-C bonds, allowing the introduction of various aryl and heteroaryl groups. This is a widely used strategy in the synthesis of kinase inhibitors.[9]

  • Sonogashira Coupling: The coupling with terminal alkynes provides access to 3-alkynyl-5-azaindoles, which are valuable intermediates for further transformations or as final products with potential biological activity. The Sonogashira reaction has been instrumental in the synthesis of various azaindole cores.[1][5]

  • Heck Coupling: The reaction with alkenes allows for the introduction of vinyl groups, which can be further functionalized.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to 3-amino-5-azaindole derivatives, which are important pharmacophores in many drug candidates.

Application as a Key Intermediate in Drug Discovery

The 5-azaindole scaffold is a common feature in a variety of kinase inhibitors, where the pyrrolo[2,3-c]pyridine core acts as a hinge-binding motif. This compound serves as a crucial starting material for the synthesis of these inhibitors, allowing for the exploration of substituents at the 3-position to optimize potency and selectivity.

Examples of Therapeutic Targets:

  • Kinase Inhibitors: Derivatives of 5-azaindole have been investigated as inhibitors of various kinases involved in cancer and inflammatory diseases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others. The ability to easily diversify the 3-position using the iodo-intermediate is critical for fine-tuning the inhibitor's interaction with the kinase active site.

  • Antiviral Agents: The azaindole nucleus is also present in compounds with antiviral activity. The functionalization of the 3-position can modulate the compound's interaction with viral proteins or host factors essential for viral replication.

  • Central Nervous System (CNS) Agents: The structural similarity of azaindoles to neurotransmitters like serotonin has led to their exploration as potential therapeutic agents for CNS disorders.

While specific examples of approved drugs directly synthesized from this compound are not readily found in the public domain, its prevalence in the patent literature for kinase inhibitors underscores its importance in ongoing drug discovery efforts. For instance, the synthesis of 5-azaindole derivatives as potential inhibitors of mitotic kinase monopolar spindle 1 (MPS1), a target in oncology, has been reported to utilize palladium-mediated cross-coupling reactions on the azaindole core.[5]

Conclusion

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via direct iodination of the 5-azaindole core and the exceptional reactivity of the C-I bond in a wide range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for the synthesis of complex, biologically active molecules. As the quest for novel therapeutics continues, particularly in the area of kinase inhibitors, the strategic use of this compound is expected to play an increasingly significant role in the discovery and development of the next generation of medicines.

References

Physical appearance and stability of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Appearance and Stability of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Introduction

This compound, a member of the azaindole family of heterocyclic compounds, is a crucial building block in the fields of medicinal chemistry and materials science. Its utility is primarily derived from the strategic placement of the iodine atom on the pyrrole ring, which serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The successful application of this reagent in complex synthetic pathways is intrinsically linked to a thorough understanding of its physical and chemical properties, particularly its stability under various conditions. This guide provides a comprehensive overview of the physical appearance and stability of this compound, offering field-proven insights and protocols for its effective handling, storage, and utilization.

Physicochemical Properties: A Foundation for Application

A precise understanding of the physicochemical properties of this compound is the first step in ensuring its appropriate application in research and development. These properties dictate its behavior in different solvent systems and its general handling characteristics.

Physical Appearance and Core Characteristics

This compound is typically supplied as a solid, with its color ranging from off-white to light yellow or brown. The variation in color can be indicative of trace impurities or minor degradation, underscoring the importance of proper storage and handling to maintain its integrity.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 956003-24-0[1][2]
Molecular Formula C₇H₅IN₂[1][3]
Molecular Weight 244.03 g/mol [1]
Appearance Solid[3][4]
Boiling Point 380.5 °C at 760 mmHg (Predicted)[4][5]
Density 2.082 g/cm³ (Predicted)[5]
pKa 13.16 ± 0.40 (Predicted)[5]

Note: Predicted values are based on computational models and should be considered as estimates.

Stability Profile: A Multifaceted Consideration

The stability of this compound is not a singular attribute but rather a composite of its responses to thermal, photolytic, and chemical stressors. A comprehensive understanding of these facets is critical for preventing degradation and ensuring reproducible experimental outcomes.

Thermal Stability

Halogenated heterocyclic compounds, including iodo-azaindoles, generally exhibit high thermal stability.[3][5] The predicted boiling point of 380.5 °C suggests that the molecule can withstand elevated temperatures, which is advantageous for reactions requiring heat. However, prolonged exposure to high temperatures can lead to decomposition, likely through radical mechanisms involving the cleavage of the C-I bond.[3][5]

Causality of Thermal Stability: The inherent stability of the fused aromatic pyrrolo[2,3-c]pyridine ring system contributes significantly to the molecule's overall thermal robustness. The energy required to disrupt this aromatic system is substantial.

Photostability

A critical aspect of handling iodoaromatic compounds is their sensitivity to light. The C-I bond is susceptible to homolytic cleavage upon absorption of UV radiation, leading to the formation of radical species. This photodegradation can result in discoloration of the material and the generation of impurities that may interfere with subsequent reactions.

Expert Insight: The recommendation to store this compound in a dark place is a direct consequence of its potential photolability.[1][4] This is a common characteristic of iodoaromatic compounds and should be strictly adhered to.

Chemical Stability and Incompatibilities

Under standard laboratory conditions and proper storage, this compound is a stable compound. However, its reactivity profile dictates certain incompatibilities that must be respected to prevent unintended reactions and degradation.

  • Oxidizing Agents: Strong oxidizing agents are incompatible with this compound.[6] The electron-rich pyrrole ring and the iodide substituent can be susceptible to oxidation, leading to decomposition.

  • Strong Bases: While the pyrrole N-H is weakly acidic, strong bases can deprotonate it. This can be a desired step in certain synthetic protocols (e.g., for N-alkylation or N-arylation) but can be an unintended side reaction if not controlled.

  • Acidity of Silica Gel: During purification by column chromatography, the acidic nature of standard silica gel can sometimes lead to degradation or streaking of nitrogen-containing heterocycles.[7] While not definitively reported for this specific compound, it is a prudent consideration.

Protocols for Handling, Storage, and Purification: A Self-Validating System

Adherence to rigorous handling and storage protocols is paramount for preserving the quality and reactivity of this compound. The following protocols are designed as a self-validating system, where consistent application ensures the compound's integrity.

Recommended Storage Protocol

The following storage conditions are recommended to maximize the shelf-life of this compound:

  • Temperature: Store at 2-8 °C. Refrigeration slows down potential degradation pathways.[1][5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][5] This mitigates the risk of reaction with atmospheric oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[1][4]

Storage_Protocol cluster_storage Optimal Storage Environment Compound Compound Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Compound->Inert_Atmosphere Prevents Oxidation Refrigeration Refrigeration (2-8 °C) Compound->Refrigeration Slows Degradation Light_Protection Protection from Light (Amber Vial) Compound->Light_Protection Prevents Photolysis Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimum Solvent Crude_Product->Dissolution Column_Loading Load onto Silica Gel Column Dissolution->Column_Loading Elution Elute with Solvent Gradient (e.g., Hexanes/EtOAc) Column_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Identify Pure Fractions Solvent_Removal Remove Solvent in vacuo Combine_Pure->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

References

Solubility of 3-Iodo-1H-pyrrolo[2,3-c]pyridine in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in common organic solvents.

Introduction: The Significance of this compound and Its Solubility

This compound, an isomer of the more commonly cited 7-azaindole, belongs to the pyrrolopyridine class of compounds. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to indole, enabling them to act as bioisosteres in various biological targets.[1][2] The presence of the iodine atom at the 3-position provides a versatile handle for further chemical modifications through cross-coupling reactions, making it a valuable building block in the synthesis of complex drug candidates.[3]

The solubility of this intermediate is a critical physicochemical parameter that profoundly impacts its utility. From synthetic reaction kinetics and purification efficiency to its formulation and ultimate bioavailability in preclinical studies, a thorough understanding of its solubility profile is paramount. Poor solubility can hinder reaction progress, complicate isolation and purification, and is a major challenge in drug formulation.[4] This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a robust experimental framework for its empirical determination.

Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" is the cornerstone for predicting solubility. To understand the solubility profile of this compound, we must first analyze its molecular structure.

Molecular Structure and Physicochemical Properties:

This compound is a bicyclic aromatic heterocycle with several key features influencing its polarity and hydrogen bonding capabilities:

  • Pyrrole-like Nitrogen (-NH): The nitrogen in the five-membered ring possesses a lone pair of electrons and an attached hydrogen, making it a hydrogen bond donor .

  • Pyridine-like Nitrogen (=N-): The nitrogen in the six-membered ring has a lone pair of electrons and acts as a hydrogen bond acceptor . The presence of this nitrogen atom generally increases aqueous solubility compared to its indole counterpart.[1]

  • Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and dipole-dipole interactions. It is an excellent leaving group in substitution and coupling reactions.[3]

  • Aromatic System: The fused aromatic rings are planar and can participate in π-π stacking interactions. Highly aromatic, "flat" compounds often exhibit lower solubility.[5]

cluster_molecule This compound Structure cluster_features Key Structural Features Influencing Solubility molecule molecule A Pyrrole -NH (Hydrogen Bond Donor) molecule->A B Pyridine N (Hydrogen Bond Acceptor) molecule->B C Iodo Group (Polarizability) molecule->C D Aromatic Rings (π-π Stacking) molecule->D

Caption: Key structural features of this compound.

Predicted Solubility in Different Organic Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of both a hydrogen bond donor (-NH) and acceptor (=N-) in this compound, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen-donating group. They will readily interact with the pyrrole -NH group. Therefore, this compound is predicted to have high solubility in solvents like DMSO and DMF. Acetonitrile may be a slightly less effective solvent but should still be viable.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot participate in hydrogen bonding. The primary interactions would be weak van der Waals forces. Given the polar nature of the pyrrolopyridine core, the compound is expected to have low to negligible solubility in nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. Chloroform can act as a weak hydrogen bond donor. Solubility is expected to be moderate , likely better than in nonpolar solvents but less than in polar aprotic solvents like DMSO.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical determination is essential for accurate data. The "shake-flask" method developed by Higuchi and Connors is the gold standard for determining thermodynamic (or equilibrium) solubility.[6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, DMSO, Dichloromethane, Toluene)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

start Start excess_solid Add excess solid This compound to vial start->excess_solid add_solvent Add known volume of organic solvent excess_solid->add_solvent equilibrate Equilibrate on shaker (24-48h at constant T) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample to known volume sample->dilute analyze Analyze concentration (e.g., by HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison. This structured data is invaluable for various applications in the laboratory.

Table 1: Template for Recording Solubility Data for this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol
Ethanol
Polar Aprotic DMSO
DMF
Acetonitrile
Chlorinated Dichloromethane
Nonpolar Toluene
Hexane

Interpretation of Results:

  • For Chemical Synthesis: Solvents with high solubility are ideal for ensuring reactants are in the same phase, which typically leads to faster and more complete reactions.

  • For Purification: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal for recrystallization.

  • For Preclinical Formulation: While this guide focuses on organic solvents, understanding this profile can inform strategies for developing aqueous formulations, such as using co-solvents. Low aqueous solubility is a common hurdle for oral bioavailability.[4]

Conclusion

References

Methodological & Application

Application Notes & Protocols: Synthesis of 3-Iodo-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide range of biological targets. The strategic introduction of an iodine atom at the C3 position of this scaffold yields this compound, a highly versatile and valuable building block in drug discovery.

The utility of the 3-iodo group lies in its exceptional capacity to serve as a reactive handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal precursor for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This enables the rapid diversification of the 6-azaindole core, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Consequently, mastering the synthesis of this key intermediate is a critical capability for researchers in pharmaceutical and agrochemical development.[1]

This document provides a detailed guide to the primary synthetic strategies for obtaining this compound derivatives, complete with step-by-step protocols, mechanistic insights, and practical troubleshooting advice.

Part 1: Core Synthetic Strategy: Direct Electrophilic Iodination

The most direct and frequently employed method for synthesizing this compound is the direct electrophilic aromatic substitution (SEAr) on the parent heterocycle. The pyrrole ring of the 6-azaindole system is inherently electron-rich, making it susceptible to attack by electrophiles. The C3 position is the most kinetically and thermodynamically favored site for substitution due to its higher electron density and lower steric hindrance compared to the C2 position.

Mechanistic Rationale

The reaction proceeds via a classic SEAr mechanism. To enhance the nucleophilicity of the pyrrole ring, a base is typically used to deprotonate the N1-hydrogen, forming a highly reactive pyrrolide anion. This anion then attacks the electrophilic iodine source (e.g., I₂, NIS). The resulting intermediate subsequently rearomatizes to yield the stable 3-iodo product.

Electrophilic Iodination Mechanism Figure 1: Mechanism of Direct Iodination cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Start 1H-Pyrrolo[2,3-c]pyridine Anion Pyrrolide Anion (Resonance Stabilized) Start->Anion + Base - H-Base⁺ Base Base (e.g., KOH) Intermediate Sigma Complex (Intermediate) Anion->Intermediate + I₂ Iodine Iodine (I₂) Product This compound Intermediate->Product - I⁻

Figure 1: Mechanism of Direct Iodination
Protocol 1.1: Direct Iodination using Iodine and Potassium Hydroxide

This protocol is a robust and widely adopted method for the gram-scale synthesis of this compound.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separation funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-c]pyridine (5.0 g, 42.3 mmol).

  • Dissolution: Add anhydrous DMF (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add powdered potassium hydroxide (2.8 g, 50.8 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes. The solution may become darker.

  • Iodination: In a separate flask, dissolve iodine (11.8 g, 46.5 mmol, 1.1 equiv) in DMF (50 mL). Add this iodine solution dropwise to the reaction mixture over 30-45 minutes at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water (400 mL). A precipitate will likely form.

  • Work-up: Add saturated aqueous sodium thiosulfate solution dropwise until the dark color of excess iodine disappears. Stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separation funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Behind the Steps: Causality and Experimental Choices

  • Anhydrous DMF: Used as a polar aprotic solvent to dissolve both the polar starting material and the intermediate salts. It must be anhydrous to prevent quenching the pyrrolide anion.

  • Potassium Hydroxide (KOH): A strong base is required to deprotonate the pyrrole N-H (pKa ≈ 17). Using a slight excess (1.2 equiv) ensures complete formation of the nucleophilic anion.

  • 0 °C Reaction Temperature: The reaction is exothermic. Low temperature controls the reaction rate, prevents potential side reactions (such as di-iodination), and minimizes degradation of the product.

  • Sodium Thiosulfate Quench: This step is crucial for removing unreacted iodine, which can complicate purification and analysis. Na₂S₂O₃ reduces I₂ to colorless I⁻.

  • Brine Wash: Helps to break up any emulsions and removes the bulk of the water from the organic layer before the final drying step.

Data Summary: Iodination Conditions
EntryIodinating AgentBase (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1I₂KOH (1.2)DMF0285-95
2NIS-ACNRT480-90
3IClNaHCO₃ (2.0)DCM0 to RT375-85

NIS: N-Iodosuccinimide; ACN: Acetonitrile; DCM: Dichloromethane; RT: Room Temperature.

Part 2: Alternative Synthetic Routes

While direct iodination is common, other strategies involving the construction of the azaindole ring from pre-functionalized precursors are also valuable, particularly for creating derivatives with substitution patterns that are not accessible through direct functionalization.

Strategy 2.1: Sonogashira Coupling and Cyclization

This powerful method involves coupling an appropriately substituted pyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.

Workflow_Sonogashira Figure 2: Sonogashira-Cyclization Workflow start Start: 2-Amino-3-iodopyridine Derivative step1 Sonogashira Coupling (Pd/Cu catalyst, Base) + Terminal Alkyne start->step1 step2 Intermediate: 2-Amino-3-alkynylpyridine step1->step2 step3 Intramolecular Cyclization (e.g., Base or Metal-catalyzed) step2->step3 end Product: Substituted 1H-pyrrolo[2,3-c]pyridine step3->end

Figure 2: Sonogashira-Cyclization Workflow

This approach is highly modular, as variations in both the pyridine starting material and the alkyne coupling partner allow for the synthesis of a diverse array of final products. If the desired final product is the 3-iodo derivative itself, this route is less direct. However, it is a key strategy for building the core ring system when other substituents are required.[2][3]

Part 3: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (KOH absorbed moisture).2. Non-anhydrous solvent.3. Insufficient reaction time or temperature.1. Use freshly opened or properly stored KOH.2. Use anhydrous grade solvent.3. Allow the reaction to stir longer and monitor by TLC/LC-MS. If needed, allow it to warm slowly to room temperature.
Formation of Side Products (e.g., di-iodination) 1. Reaction temperature too high.2. Excess iodinating agent.3. Prolonged reaction time after completion.1. Maintain strict temperature control at 0 °C or below.2. Use a controlled stoichiometry of the iodinating agent (1.05-1.1 equiv).3. Quench the reaction promptly once the starting material is consumed.
Difficult Purification 1. Residual iodine in the crude product.2. Formation of polar, colored impurities.1. Ensure a thorough quench with sodium thiosulfate.2. Perform a silica plug filtration before full column chromatography. Consider recrystallization as a primary purification method.

Conclusion and Future Applications

The synthesis of this compound is a fundamental process for medicinal chemists. The direct iodination method presented here is a reliable and scalable protocol for accessing this key intermediate. Once synthesized, this building block opens the door to a vast chemical space. Its true power is realized in subsequent cross-coupling reactions, where the iodo group is replaced with aryl, heteroaryl, alkyl, or other functional groups to build molecules with potential therapeutic value, including potent kinase inhibitors for oncology and treatments for neurological disorders.[1][4]

References

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling Reaction with 3-Iodo-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine core, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structure, an isostere of indole, allows it to act as a versatile pharmacophore, forming the foundation for numerous biologically active molecules targeting a range of diseases, including cancer, inflammatory disorders, and viral infections.[1][2] The functionalization of this core is paramount for developing novel therapeutics, and the creation of carbon-carbon bonds at the C-3 position is a key strategy for exploring structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forging C(sp²)-C(sp²) bonds.[3] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki coupling to this compound, a critical building block for synthesizing diverse libraries of potential drug candidates.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5]

The three fundamental steps are:

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the entire cycle.[5] The reactivity of the halide is critical, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, making this compound an excellent electrophile for this reaction.[3][6]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This requires the activation of the boronic acid with a base to form a more nucleophilic "ate" complex (boronate).[7] The choice of base is therefore critical to facilitate this step.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond in the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition (R¹-X) Pd0->OxAd this compound PdII_A R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAd->PdII_A Transmetal Transmetalation (R²-B(OR)₃⁻) PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->PdII_B Boronate RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of coupling with this compound hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boronic acid partner.

Palladium Catalyst and Ligand System

While Pd(PPh₃)₄ can be effective for simple substrates, couplings involving electron-rich and potentially coordinating N-heterocycles like 7-azaindole often require more sophisticated systems.[8][9] The nitrogen atoms in the substrate can coordinate to the palladium center, potentially leading to catalyst deactivation.[10]

  • Palladium Source : Pd(OAc)₂ and Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) precursors, respectively.[6] They are typically used in small catalytic amounts (1-5 mol%).

  • Ligands : The choice of phosphine ligand is arguably the most critical factor. For heteroaryl couplings, bulky and electron-rich monophosphine ligands are superior.[6][11]

    • Buchwald-type biarylphosphines (e.g., SPhos, XPhos) : These are often the ligands of choice. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl halide.[11] SPhos, in particular, has shown excellent performance in couplings at the C3-position of azaindoles.[12]

    • Other Ligands (e.g., PCy₃, P(t-Bu)₃) : These are also effective electron-rich and bulky ligands that can be screened for optimal results.[4]

Base

The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the halide salt formed during the reaction.[7] The choice of base can significantly affect yield and side reactions.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are the most commonly used bases. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), especially for challenging couplings, due to its higher solubility in organic solvents and greater basicity.[12]

  • Phosphates (K₃PO₄) : Potassium phosphate is another effective base, particularly useful in reactions sensitive to stronger bases.[4]

  • Aqueous vs. Anhydrous : Reactions are typically run in a biphasic system with water to help solubilize the inorganic base. However, for substrates prone to protodeboronation, anhydrous conditions with a soluble organic base or anhydrous inorganic base might be necessary.[9][13]

Solvent System

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. It should also be largely inert to the catalyst system.

  • Ethers (Dioxane, DME, THF) : 1,4-Dioxane is a very common and effective solvent, often used with water in ratios from 3:1 to 5:1.[14]

  • Aromatic Hydrocarbons (Toluene) : Toluene is another excellent choice, particularly for reactions run at higher temperatures.[12]

  • Alcohols (Ethanol, Isopropanol) : Alcohols can sometimes be used as a co-solvent.[12]

Organoboron Reagent

While arylboronic acids are most common, boronate esters (e.g., pinacol esters) can also be used. Boronate esters often exhibit greater stability and can be beneficial when dealing with boronic acids prone to decomposition or protodeboronation.[3]

Comparative Analysis of Reaction Conditions

The following table summarizes representative conditions for Suzuki-Miyaura couplings on 3-halo-7-azaindole scaffolds from the literature, providing a starting point for optimization.

Substrate Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
6-chloro-3-iodo-N-SEM-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)6085[12]
6-chloro-3-iodo-N-SEM-7-azaindole4-Methylphenyl-boronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)6089[12]
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (4:1)10090[13]
4-chloro-7-azaindoleArylboronic acidsPd(OAc)₂ (3)SPhos (3.75)K₃PO₄ (2)MeCN/H₂O (3:2)Reflux(not specified)[15]

Note: N-SEM refers to the 2-(trimethylsilyl)ethoxymethyl protecting group.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, based on optimized conditions for similar heterocyclic systems.[12][13]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • SPhos (or other suitable phosphine ligand) (2.5-6 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equiv.)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Ethanol (1:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.41 mmol, 1.0 equiv.), the arylboronic acid (e.g., 0.49 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 267 mg, 0.82 mmol, 2.0 equiv.).

  • Inert Atmosphere Setup : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent Addition : Through the septum, add the degassed solvent system (e.g., 3 mL of a 4:1 mixture of dioxane and water) via syringe. Rationale: Using degassed solvents minimizes dissolved oxygen, protecting the catalyst.

  • Catalyst Addition : In a separate vial, quickly weigh the palladium precursor and the ligand and add them to the reaction flask against a positive flow of inert gas. Alternatively, a pre-mixed catalyst/ligand solution can be added via syringe.

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 60-100 °C). Stir the mixture vigorously.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture periodically to check for the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine to remove residual base and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-1H-pyrrolo[2,3-c]pyridine product.

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow start Start reagents 1. Add Reactants & Base (Azaindole, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor decision Reaction Complete? monitor->decision decision->monitor No workup 7. Cool & Quench; Dilute with Solvent decision->workup Yes extract 8. Aqueous Extraction workup->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify analyze 11. Characterize Product (NMR, HRMS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous exclusion of oxygen; use freshly degassed solvents and maintain a positive inert gas pressure.
Poor choice of ligand/base/solventScreen different ligands (e.g., SPhos, XPhos), bases (Cs₂CO₃, K₃PO₄), and solvents.
Protodeboronation Presence of excess water or protic impurities; high temperature; prolonged reaction timeUse anhydrous solvents or minimize water content. Lower the reaction temperature. Stop the reaction as soon as the starting material is consumed. Use a boronate ester instead of a boronic acid.[13]
Homocoupling of Boronic Acid Oxygen contamination; high catalyst loadingImprove degassing procedures. Reduce the palladium catalyst loading.
Dehalogenation of Starting Material Presence of reducing agents (e.g., phosphine degradation)Use high-purity ligands and ensure an inert atmosphere.

Safety Precautions

  • Palladium Catalysts : Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them in a well-ventilated fume hood and under an inert atmosphere.[13]

  • Organoboron Reagents : Boronic acids are generally stable but can be irritants. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Solvents : Many organic solvents used (e.g., dioxane, toluene) are flammable and have associated toxicities. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Bases : Strong bases like Cs₂CO₃ and K₃PO₄ are corrosive and hygroscopic. Handle with care to avoid contact with skin and moisture.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for synthesizing a diverse array of 3-aryl-7-azaindoles, which are of high value in drug discovery. Success relies on a rational approach to reaction optimization, with careful consideration of the catalyst-ligand system, base, and solvent. By understanding the underlying mechanism and potential pitfalls, researchers can efficiently leverage this powerful reaction to accelerate the development of novel therapeutics.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds. The targeted functionalization of this core, particularly at the 3-position, is of significant interest in drug discovery for the development of novel therapeutic agents.[6]

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-Iodo-1H-pyrrolo[2,3-c]pyridine. This protocol is designed to be a robust starting point, offering insights into reaction optimization, troubleshooting, and safety considerations.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺I⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Salt Base-H⁺ I⁻ Deprotonation->Salt Byproduct Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product N-Aryl Product (Ar-NR₂) Reduct_Elim->Product ArI This compound (Ar-I) ArI->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord Base Base Base->Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] The choice often depends on air stability and ease of handling.
Ligand Xantphos, RuPhos, or BrettPhosBulky and electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[4] Xantphos is a good starting point due to its wide applicability. For challenging couplings, more specialized ligands like RuPhos or BrettPhos may offer improved yields.
Base NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required to deprotonate the amine.[8] NaOtBu is a common choice, but for base-sensitive substrates, a milder base like Cs₂CO₃ may be necessary.[8][9]
Solvent Toluene or 1,4-DioxaneAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[8] Toluene is a good general-purpose solvent, while dioxane can sometimes offer better solubility for certain substrates.
Temperature 80-110 °CThe reaction typically requires heating to drive the catalytic cycle.[8] The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst and phosphine ligands are sensitive to oxygen, so maintaining an inert atmosphere is critical for reproducibility and high yields.[10]

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • Xantphos (or other suitable phosphine ligand)

  • NaOtBu or Cs₂CO₃

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas to remove any residual moisture.[10]

  • Reaction Setup:

    • To a Schlenk flask or reaction vial, add this compound (1.0 equiv), the phosphine ligand (e.g., Xantphos, 0.05-0.10 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv) under a positive flow of inert gas.

    • Expert Tip: For improved reproducibility, consider using a pre-catalyst where the ligand is already coordinated to the palladium center.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with inert gas three times to ensure a completely oxygen-free environment.[10]

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the starting iodide) via syringe.

    • Add the amine (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents in step 2.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

References

The Versatile Building Block: 3-Iodo-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6-Azaindole

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the core structures of a vast number of pharmaceuticals. Among these, the pyrrolopyridine scaffold, also known as azaindole, has emerged as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-c]pyridine isomer, commonly referred to as 6-azaindole, is a bioisostere of indole and offers unique physicochemical properties, including improved solubility and metabolic stability, which are highly desirable in drug candidates.[1] The introduction of an iodine atom at the C3-position of the 6-azaindole core creates 3-iodo-1H-pyrrolo[2,3-c]pyridine, a highly versatile and reactive building block for the synthesis of complex molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound in drug discovery, with a focus on its application in palladium-catalyzed cross-coupling reactions.

The strategic placement of the iodine atom at the C3-position allows for the facile introduction of a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This modular approach enables the rapid generation of libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates. The 6-azaindole core is a key component of several kinase inhibitors, and its derivatives have shown promise in the treatment of various cancers.[2]

Synthesis of the Building Block: this compound

The synthesis of this compound can be approached in two main stages: the construction of the 1H-pyrrolo[2,3-c]pyridine core, followed by regioselective iodination at the C3-position.

Part 1: Synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Core

A robust method for the synthesis of the 6-azaindole scaffold involves a palladium-catalyzed Sonogashira reaction followed by a C-N coupling and cyclization sequence, starting from commercially available 3,4-dibromopyridine.[3]

A 3,4-Dibromopyridine C 3-Bromo-4-alkynylpyridine A->C Pd-catalyzed Sonogashira Reaction B Terminal Alkyne B->C E 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) C->E Pd-catalyzed C-N Coupling/ Cyclization D Amine D->E

Caption: Synthesis of the 6-Azaindole Core.

Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-c]pyridine

  • Sonogashira Coupling: To a solution of 3,4-dibromopyridine (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). Add a base, typically a primary or secondary amine like triethylamine or diisopropylamine, which also serves as a solvent. The reaction is typically stirred at room temperature to 50 °C until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the 3-bromo-4-alkynylpyridine intermediate.

  • C-N Coupling and Cyclization: The purified 3-bromo-4-alkynylpyridine (1.0 eq) is dissolved in a suitable solvent like dioxane or toluene. An amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 5-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) are added. The mixture is heated to 80-120 °C until the reaction is complete.

  • Final Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 1H-pyrrolo[2,3-c]pyridine.

Part 2: Regioselective Iodination at the C3-Position

The electron-rich pyrrole ring of the 6-azaindole scaffold is susceptible to electrophilic substitution, with the C3-position being the most reactive site. A mild and efficient method for the regioselective iodination of azaindoles is the use of N-iodosuccinimide (NIS).[3][4]

A 1H-pyrrolo[2,3-c]pyridine C This compound A->C Electrophilic Iodination B N-Iodosuccinimide (NIS) B->C A This compound C 3-Aryl/Heteroaryl-1H-pyrrolo[2,3-c]pyridine A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) D->C E Base (e.g., K₂CO₃, Cs₂CO₃) E->C A This compound C 3-Alkynyl-1H-pyrrolo[2,3-c]pyridine A->C B Terminal Alkyne B->C D Pd Catalyst (e.g., PdCl₂(PPh₃)₂) D->C E Cu(I) Co-catalyst (e.g., CuI) E->C F Base (e.g., Et₃N, DIPEA) F->C A This compound C 3-Amino-1H-pyrrolo[2,3-c]pyridine A->C B Primary or Secondary Amine B->C D Pd Catalyst (e.g., Pd₂(dba)₃) D->C E Ligand (e.g., XPhos, BINAP) E->C F Base (e.g., NaOtBu, K₃PO₄) F->C

References

Protecting the N-H of 3-Iodo-1H-pyrrolo[2,3-c]pyridine: A Strategic Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 7-Azaindole Scaffolds

The 3-iodo-1H-pyrrolo[2,3-c]pyridine, a key structural motif also known as 3-iodo-7-azaindole, is a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] The inherent reactivity of its pyrrole N-H group, however, presents a significant challenge in multistep synthetic sequences. This nitrogen is susceptible to deprotonation by organometallic reagents and can interfere with various cross-coupling reactions, necessitating the use of a protecting group. The selection of an appropriate N-protecting group is a critical decision that profoundly impacts the overall efficiency and success of a synthetic route. An ideal protecting group must be introduced in high yield, remain stable throughout subsequent transformations, and be cleaved under conditions that preserve the integrity of the often complex, functionalized molecule.

This comprehensive guide provides an in-depth analysis of common and effective protecting group strategies for the N-H of this compound. We will delve into the mechanistic rationale behind the selection of each group, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid researchers in making informed decisions for their specific synthetic challenges.

Choosing Your Shield: A Comparative Analysis of N-Protecting Groups

The choice of a protecting group is dictated by the planned synthetic route, particularly the nature of subsequent reactions and the presence of other functional groups. For the 3-iodo-7-azaindole scaffold, compatibility with palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, is often a primary concern. Below is a comparative overview of the most effective protecting groups for this purpose.

Protecting GroupIntroduction ConditionsDeprotection ConditionsOrthogonality & CompatibilityKey Considerations
Boc (Boc)₂O, DMAP, THF, rtTFA, DCM, rtStable to basic and nucleophilic conditions. Cleaved by strong acids.Facile introduction and removal. May not be suitable for acid-sensitive substrates.
Tosyl (Ts) TsCl, NaH, DMF, 0 °C to rtNaOH, MeOH/Dioxane, reflux or Cs₂CO₃, MeOH/THFStable to acidic and many organometallic reagents. Cleaved by strong base.Provides good stability but deprotection can require harsh basic conditions.[2]
SEM SEMCl, NaH, DMF, 0 °C to rtTBAF, THF, reflux or MgBr₂, Et₂OStable to a wide range of conditions including bases and organometallics. Cleaved by fluoride ions or specific Lewis acids.Offers excellent stability and orthogonal removal. Deprotection can sometimes be challenging.[3]
PMB PMBCl, NaH, DMF, 0 °C to rtDDQ, DCM/H₂O or TFA, DCMStable to basic and reductive conditions. Cleaved oxidatively or with strong acid.Allows for orthogonal removal under oxidative conditions, which is beneficial for complex molecules.

Visualizing the Workflow: A Generalized Protection-Deprotection Scheme

The following diagram illustrates the fundamental workflow for the protection of the 3-iodo-7-azaindole core, subsequent functionalization, and final deprotection.

G cluster_protection Protection cluster_functionalization Functionalization cluster_deprotection Deprotection Start This compound Protect N-Protection (e.g., Boc, Ts, SEM, PMB) Start->Protect Base, Protecting Agent Protected_Intermediate N-Protected-3-iodo-1H-pyrrolo[2,3-c]pyridine Protect->Protected_Intermediate Functionalize C-3 Functionalization (e.g., Suzuki, Sonogashira) Protected_Intermediate->Functionalize Pd catalyst, Base, Coupling Partner Functionalized_Intermediate N-Protected-3-substituted-1H-pyrrolo[2,3-c]pyridine Functionalize->Functionalized_Intermediate Deprotect N-Deprotection (Acid, Base, Fluoride, or Oxidation) Functionalized_Intermediate->Deprotect Specific cleavage conditions End 3-Substituted-1H-pyrrolo[2,3-c]pyridine Deprotect->End

Caption: Generalized workflow for the N-protection, functionalization, and deprotection of this compound.

Detailed Protocols and Application Notes

The following protocols are based on established literature procedures and are designed to be self-validating. It is crucial to monitor all reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for nitrogen heterocycles due to its ease of introduction and facile removal under acidic conditions.[4]

Protocol for N-Boc Protection:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(tert-butoxycarbonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine as a solid. A similar procedure for the unprotected 7-azaindole resulted in a 92% yield.[5]

Protocol for N-Boc Deprotection:

  • Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM) (0.1 M).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the mixture in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected this compound.

Tosyl (Ts) Protection

The tosyl group offers robust protection under a wide range of conditions, including strongly acidic media and during many metal-catalyzed reactions.[2]

Protocol for N-Tosyl Protection:

  • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF) (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to give 3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine. A similar procedure for 5-bromo-7-azaindole yielded the N-tosylated product in 78% yield.[6]

Protocol for N-Tosyl Deprotection:

  • Dissolve the N-tosyl protected this compound (1.0 eq) in a mixture of methanol and dioxane (1:1).

  • Add a 2M aqueous solution of sodium hydroxide (NaOH) (5-10 eq).

  • Heat the mixture to reflux (or 150 °C in a microwave reactor for 15 minutes) and monitor by TLC.[6]

  • After completion, cool the reaction to room temperature and neutralize with 1M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected product. Note that deprotection of tosylated azaindoles can sometimes result in low yields.[2]

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Protection

The SEM group is highly valued for its stability and its orthogonal deprotection pathway using fluoride ions, which is compatible with a wide range of other protecting groups.[3]

Protocol for N-SEM Protection:

  • To a suspension of NaH (60% dispersion, 1.5 eq) in anhydrous DMF (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in DMF.

  • Stir for 30 minutes at 0 °C, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) (1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine. A similar procedure on a related pyrrolopyrimidine provided an 80% yield.[7]

Protocol for N-SEM Deprotection:

  • Dissolve the N-SEM protected this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the deprotected this compound.

p-Methoxybenzyl (PMB) Protection

The PMB group offers an alternative orthogonal deprotection strategy via oxidation, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Protocol for N-PMB Protection:

  • Following the procedure for N-tosyl protection, use p-methoxybenzyl chloride (PMBCl) (1.2 eq) in place of TsCl.

  • The reaction is typically complete within 4-8 hours at room temperature.

  • Workup and purification are performed as described for the tosyl protection to yield 3-iodo-1-(p-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridine.

Protocol for N-PMB Deprotection:

  • Dissolve the N-PMB protected this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (18:1 v/v) (0.05 M).

  • Cool the solution to 0 °C and add DDQ (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to afford the deprotected product.

Strategic Decision Making: Selecting the Optimal Protecting Group

The choice of protecting group is a critical strategic decision. The following decision tree provides a simplified guide for selecting an appropriate protecting group based on the planned synthetic route.

G Start Need to protect N-H of This compound? Q1 Will the subsequent steps involve strong acidic conditions? Start->Q1 Q2 Are there acid-sensitive functional groups in the molecule? Q1->Q2 No PG_Tosyl Use Tosyl (Ts) Q1->PG_Tosyl Yes Q3 Is an orthogonal deprotection strategy required? Q2->Q3 Yes PG_Boc Use Boc Q2->PG_Boc No PG_SEM Use SEM Q3->PG_SEM Fluoride-based orthogonality needed PG_PMB Use PMB Q3->PG_PMB Oxidative orthogonality needed

Caption: Decision tree for selecting an N-protecting group for this compound.

Conclusion

The successful synthesis and functionalization of this compound hinges on a well-devised protecting group strategy. Boc, Tosyl, SEM, and PMB each offer a unique set of advantages in terms of stability and deprotection conditions. By carefully considering the entire synthetic sequence and the chemical environment of the molecule, researchers can select the optimal protecting group to navigate the complexities of their synthetic endeavors, ultimately accelerating the discovery of new and potent therapeutic agents. The protocols and strategic guidance provided herein are intended to empower researchers to confidently and efficiently utilize this important heterocyclic scaffold.

References

Introduction: The Strategic Importance of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Iodination of 1H-pyrrolo[2,3-c]pyridine

3-Iodo-1H-pyrrolo[2,3-c]pyridine, also known as 3-Iodo-6-azaindole, is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its structure is a key pharmacophore found in a multitude of biologically active molecules, particularly as a scaffold for potent protein kinase inhibitors used in oncology.[1][2] The pyrrolo[2,3-c]pyridine core is a bioisostere of indole, offering modulated physicochemical properties such as improved solubility and metabolic stability, which are highly desirable in drug candidates.[3] The iodine substituent at the C3 position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity and build libraries of potential therapeutic agents.[4][5]

Given its significance, the development of a robust, efficient, and scalable synthesis is paramount for advancing drug discovery programs. This application note provides a comprehensive, field-proven protocol for the multigram-scale synthesis of this compound via direct iodination, addressing critical process parameters, safety considerations, and analytical validation.

Scientific Rationale and Mechanistic Insight

The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyrrole moiety of the 1H-pyrrolo[2,3-c]pyridine ring system is electron-rich and thus highly susceptible to electrophilic attack. Computational studies and empirical data confirm that the C3 position is the most nucleophilic and sterically accessible site, leading to excellent regioselectivity.[4]

Choice of Iodinating Agent: N-Iodosuccinimide (NIS)

For scale-up operations, N-Iodosuccinimide (NIS) is the electrophilic iodine source of choice for several compelling reasons:

  • Safety and Handling: NIS is a crystalline solid that is significantly easier and safer to handle in large quantities compared to elemental iodine or iodine monochloride.[6][7]

  • Reactivity and Byproducts: It is a moderately reactive reagent, allowing for controlled reaction kinetics. The primary byproduct, succinimide, is water-soluble, facilitating a straightforward aqueous work-up and simplifying product isolation.

  • Reaction Conditions: The reaction proceeds efficiently under mild conditions, typically at or below room temperature, which minimizes the formation of degradation products and regioisomeric impurities.

The overall transformation is depicted below:

G Start 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Product This compound Start->Product Electrophilic Aromatic Substitution p1 Start->p1 NIS N-Iodosuccinimide (NIS) (Electrophilic Iodine Source) NIS->p1 Solvent Acetonitrile (ACN) Solvent Solvent->p1 Byproduct Succinimide (Water-soluble byproduct) p2 Product->p2 p1->Product p2->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

PART I: Scale-Up Synthesis Protocol

This protocol is optimized for a 50-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
1H-pyrrolo[2,3-c]pyridine>98%Commercial271-36-350.0 g1.0
N-Iodosuccinimide (NIS)>98%Commercial516-12-1104.2 g1.1
Acetonitrile (ACN)AnhydrousCommercial75-05-81.0 L-
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-62.0 L-
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercial7772-98-7--
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial144-55-8--
Brine (Saturated NaCl)-Lab Prepared---
Magnesium Sulfate (MgSO₄)AnhydrousCommercial7487-88-9--
  • Equipment: 2L three-neck round-bottom flask, overhead mechanical stirrer, thermocouple, nitrogen/argon inlet, ice-water bath, 2L separatory funnel, rotary evaporator, Büchner funnel and filtration flask.

Critical Safety Precautions
  • N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin irritation, and serious eye irritation.[8][9] May cause respiratory irritation.[10] It is also light and moisture sensitive.[6]

    • PPE: Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[9]

    • Handling: Handle in a fume hood.[7] Avoid generating dust.[8] Store in a cool, dry, dark place under an inert atmosphere.[6]

  • Acetonitrile (ACN): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

    • PPE: Use in a fume hood, away from ignition sources. Wear appropriate PPE.

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10] If inhaled, move to fresh air.[9] If swallowed, rinse mouth with water and consult a physician.[10]

Step-by-Step Experimental Procedure

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Setup & Inerting Assemble 2L reactor under N₂. Charge 1H-pyrrolo[2,3-c]pyridine (50g) and ACN (1L). B 2. Dissolution & Cooling Stir mechanically until all solid dissolves. Cool the solution to 0-5 °C using an ice-water bath. A->B C 3. NIS Addition Add NIS (104.2g) portion-wise over 30-45 minutes, keeping internal temperature < 10 °C. B->C D 4. Reaction Monitoring Stir at 0-5 °C for 1 hour. Allow to warm to room temp. Monitor by TLC/LC-MS until starting material is consumed (~2-4h). C->D E 5. Quenching Pour reaction mixture into a beaker with 10% aq. Na₂S₂O₃ (1L). Stir for 15 minutes. D->E F 6. Extraction Transfer to separatory funnel. Extract with Ethyl Acetate (3 x 500 mL). E->F G 7. Washing Combine organic layers. Wash with sat. aq. NaHCO₃ (500 mL) and then Brine (500 mL). F->G H 8. Drying & Concentration Dry organic layer over anhydrous MgSO₄. Filter and concentrate in vacuo to yield a crude solid. G->H I 9. Recrystallization Recrystallize the crude solid from a minimal amount of hot Ethyl Acetate to afford pure product. H->I J 10. Final Drying Collect crystals by vacuum filtration. Wash with cold heptane. Dry in a vacuum oven at 40 °C to a constant weight. I->J

Caption: Scalable workflow for the synthesis of this compound.

  • Reactor Setup: Assemble the 2L three-neck flask with an overhead stirrer, thermocouple, and nitrogen inlet. Purge the vessel with dry nitrogen.

  • Reagent Charging: To the flask, add 1H-pyrrolo[2,3-c]pyridine (50.0 g, 0.423 mol) followed by anhydrous acetonitrile (1.0 L).

  • Dissolution and Cooling: Begin stirring to achieve a homogeneous solution. Once fully dissolved, cool the reaction mixture to 0-5 °C using an external ice-water bath.

  • NIS Addition: Carefully add the N-Iodosuccinimide (104.2 g, 0.465 mol, 1.1 eq) in 4-5 portions over approximately 30-45 minutes. Monitor the internal temperature closely, ensuring it does not exceed 10 °C.

  • Reaction Progress: Maintain the reaction temperature at 0-5 °C for 1 hour after the final addition of NIS. Then, remove the ice bath and allow the reaction to slowly warm to ambient temperature. Stir for an additional 2-4 hours.

  • Monitoring for Completion: The reaction progress should be monitored by TLC (e.g., 50% EtOAc/Heptane) or LC-MS. The reaction is complete upon full consumption of the starting material.

  • Quenching: Pour the reaction mixture into a separate beaker containing a stirred solution of 10% aqueous sodium thiosulfate (1 L) to quench any unreacted NIS and iodine. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a 2L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (1 x 500 mL) and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate. Cool to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the product in a vacuum oven at 40 °C overnight to a constant weight.

PART II: Data, Characterization, and Validation

The successful synthesis is validated through rigorous analytical characterization, ensuring the product meets the standards required for subsequent use in drug development workflows.

Expected Results and Data Summary
ParameterExpected Outcome
Yield 75-85%
Appearance Off-white to light tan crystalline solid
Purity (HPLC) >98% (at 254 nm)
Melting Point ~185-189 °C
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Analytical Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.95 (br s, 1H, NH), 8.35 (d, J=1.5 Hz, 1H), 8.05 (dd, J=4.5, 1.5 Hz, 1H), 7.65 (s, 1H), 7.10 (dd, J=8.0, 4.5 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.8, 144.5, 131.2, 128.9, 121.7, 115.6, 55.4.

  • Mass Spectrometry (ESI+) : Calculated for C₇H₆IN₂⁺ [M+H]⁺: 244.96; Found: 244.9.

This comprehensive protocol provides a reliable and scalable method for producing high-purity this compound, a critical intermediate for pharmaceutical research and development. The emphasis on process control, safety, and thorough analytical validation ensures a trustworthy and reproducible outcome.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrrolo[2,3-c]pyridine (also known as 3-iodo-7-azaindole). This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize C-3 functionalized 7-azaindole derivatives, a privileged scaffold in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this N-heterocyclic substrate.

Introduction: The unique challenges of this compound

The 7-azaindole core is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors.[2] The Suzuki-Miyaura coupling is a powerful tool for introducing molecular diversity at the C-3 position. However, the inherent properties of the 7-azaindole ring system present specific challenges not typically encountered with simple aryl halides. The presence of the pyridine nitrogen can lead to catalyst inhibition, and the acidic N-H proton of the pyrrole ring can complicate the reaction by interacting with the base or catalyst.[3][4] Furthermore, like other iodo-heterocycles, this compound is susceptible to dehalogenation, an undesired side reaction that reduces the overall yield.[5][6][7]

This guide will provide you with the expertise to overcome these hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Formation

Potential Cause Explanation Suggested Solution(s)
Catalyst Inactivity/Decomposition The Pd(0) active species may not be forming efficiently or is being deactivated. The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, inhibiting its catalytic activity.[4] Oxygen can also deactivate the catalyst.[8]- Use a pre-catalyst: Employing a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[5] Consider using modern Buchwald-type pre-catalysts.[9] - Ligand Choice: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to stabilize the catalyst and promote oxidative addition.[1][3] - Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[8][10]
Ineffective Base The base is crucial for activating the boronic acid and facilitating the transmetalation step.[11][12] If the base is too weak, insoluble, or sterically hindered, the reaction will be sluggish.- Screen Bases: Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][3] For N-H containing substrates, a phosphate base like K₃PO₄ is often a good choice.[3] - Ensure Solubility: The addition of water as a co-solvent is often necessary to solubilize inorganic bases.[8] - Base Strength: For challenging couplings, a stronger base like Cs₂CO₃ might be required.[1]
Low Reaction Temperature While aryl iodides are generally reactive, some Suzuki couplings, especially with challenging substrates, require elevated temperatures to overcome activation barriers.[13]- Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100-110°C). Monitor for any signs of decomposition.[5][10]

Issue 2: Significant Dehalogenation (Formation of 1H-pyrrolo[2,3-c]pyridine)

Potential Cause Explanation Suggested Solution(s)
Formation of Palladium-Hydride Species Palladium-hydride (Pd-H) species can form from reactions with the base, solvent (especially alcohols), or trace water. These can reductively eliminate with your substrate to give the dehalogenated byproduct.[5] Electron-deficient N-heterocyclic iodides are particularly prone to this side reaction.[5][6]- Choice of Base and Solvent: Avoid strong, sterically hindered bases that can promote β-hydride elimination if impurities are present. Use high-purity, anhydrous solvents when possible, though a controlled amount of water is often needed for the base. - Ligand Selection: Bulky electron-rich ligands can sometimes accelerate the desired cross-coupling pathway, outcompeting the dehalogenation pathway.[14]
Slow Transmetalation If the transmetalation step is slow, the oxidative addition intermediate (Ar-Pd-I) has a longer lifetime, increasing the opportunity for side reactions like dehalogenation.- Optimize Ligand and Base: The right combination of ligand and base is crucial for an efficient transmetalation.[11] - Boron Reagent: Ensure your boronic acid or ester is of high purity and reactivity.[5]

Issue 3: Protodeboronation of the Boronic Acid

Potential Cause Explanation Suggested Solution(s)
Hydrolysis of the C-B bond The boronic acid can be hydrolyzed back to the corresponding arene, especially under basic conditions at elevated temperatures for prolonged times.[15][16] This is a common issue with unstable boronic acids, such as some heteroaryl boronic acids.[17]- Use Boronate Esters: Pinacol boronate esters are generally more stable to protodeboronation than their corresponding boronic acids.[16][17] MIDA boronates offer a "slow release" of the boronic acid, which can also suppress this side reaction.[15] - Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.[2] - Control Water Content: While some water is often necessary, excess water can promote protodeboronation. Use a carefully controlled solvent system (e.g., dioxane/water 4:1).[2]

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of the pyrrole ring?

While N-H protection can sometimes prevent catalyst inhibition and side reactions, many modern catalyst systems are robust enough to handle unprotected N-H heterocycles.[3] In fact, adding protection/deprotection steps can make the overall synthesis less efficient. It is recommended to first attempt the reaction with the unprotected substrate using a well-chosen catalyst/ligand system (e.g., a Buchwald pre-catalyst with SPhos or XPhos) and a suitable base like K₃PO₄.[3]

Q2: Boronic acid or boronate ester? Which is better for this substrate?

For challenging couplings or when using boronic acids known to be unstable, switching to a more stable boronate ester (e.g., a pinacol ester) is highly recommended.[16][17] This can significantly reduce the incidence of protodeboronation, a common side reaction that consumes your coupling partner.[2][15]

Q3: What is the optimal catalyst loading?

Typically, catalyst loading ranges from 1-5 mol%.[1][3] For a new or unoptimized reaction, starting with 2-3 mol% is a reasonable approach. If the reaction is sluggish, increasing the catalyst loading might improve the conversion, but it's often more effective to first screen other parameters like ligand, base, and temperature.

Q4: My reaction looks like it has stalled. Should I add more catalyst?

Adding more catalyst to a stalled reaction can sometimes help, but it's important to understand why it stalled. The initial catalyst may have decomposed. Before adding more, ensure that other components like the boronic acid have not degraded. A better approach for optimization is to screen different ligands or pre-catalysts that offer higher stability and activity.[9]

Q5: What are the best solvent systems to use?

A mixture of an ethereal solvent and water is very common. Dioxane/water or THF/water mixtures (e.g., in a 4:1 or 10:1 ratio) are excellent starting points.[3][10] These systems can solubilize both the organic substrates and the inorganic base. Toluene/ethanol has also been reported as an effective solvent system for 7-azaindoles.[1]

Optimized Starting Protocol

This is a generalized, robust starting point for the Suzuki coupling of this compound. Optimization may be required for your specific boronic acid/ester.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv.) or boronate ester (1.2-1.5 equiv.)

  • Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) OR a suitable Buchwald pre-catalyst (e.g., SPhos Pd G3, 5 mol%)

  • K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst/pre-catalyst and ligand (if not using a pre-catalyst).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)Ln (Active Catalyst) ArPd(II)(I)L2 Ar-Pd(II)-I Ln (Oxidative Adduct) Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition ArPd(II)(OB)L2 Ar-Pd(II)-OR' Ln ArPd(II)(I)L2->ArPd(II)(OB)L2 Metathesis ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Ln (Transmetalation Complex) ArPd(II)(OB)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr Coupled Product (Ar-Ar') ArPd(II)(Ar')L2->ArAr ArI 3-Iodo-7-azaindole (Ar-I) ArI->ArPd(II)(I)L2 ArBOH2 Boronic Acid (Ar'-B(OH)2) Borate Ar'-B(OH)3- (Activated Borate) ArBOH2->Borate Activation Base Base (e.g., K3PO4) Base->Borate Borate->ArPd(II)(Ar')L2 Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Low Yield or No Reaction check_sm Check Starting Material Consumption by LCMS/TLC start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed dehalogenation Dehalogenation is Major Product? sm_consumed->dehalogenation Yes no_conversion No or Low Conversion sm_consumed->no_conversion No optimize_catalyst Optimize Catalyst & Ligand (e.g., use Buchwald pre-catalyst) dehalogenation->optimize_catalyst Yes use_boronate Switch to Boronate Ester (Pinacol or MIDA) dehalogenation->use_boronate No, suspect protodeboronation no_conversion->optimize_catalyst optimize_base Screen Bases (K3PO4, Cs2CO3) optimize_catalyst->optimize_base increase_temp Increase Temperature optimize_base->increase_temp check_degassing Improve Degassing Protocol increase_temp->check_degassing success High Yield Achieved use_boronate->success check_degassing->success

References

Technical Support Center: Synthesis of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center Header Image

Welcome to the technical support guide for the synthesis of 3-Iodo-1H-pyrrolo[2,3-c]pyridine, a key building block in modern drug discovery. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and mechanistic principles. Our goal is to empower researchers like you to overcome common synthetic challenges and optimize your experimental outcomes.

I. Introduction to the Synthesis and its Challenges

The synthesis of this compound, also known as 3-Iodo-6-azaindole, is most commonly achieved via electrophilic iodination of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine. The pyrrole ring of the 6-azaindole scaffold is electron-rich and thus susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic, making it the primary site of iodination.

However, as with many electrophilic aromatic substitutions on heteroaromatic systems, the reaction is not without its complexities. The primary challenges encountered are controlling the regioselectivity and preventing over-reaction, which leads to the formation of undesired byproducts. This guide will focus on identifying these common byproducts and providing strategies to mitigate their formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a di-iodinated byproduct in my reaction mixture. How can I prevent this?

Answer: The formation of a di-iodinated species is a common issue and arises from the high reactivity of the pyrrole ring. The initially formed 3-iodo product can undergo a second iodination, typically at another position on the pyrrole ring.

Causality: The pyrrole ring in 7-azaindole is highly activated towards electrophilic substitution. After the first iodine atom is introduced at the C3 position, the ring may still be sufficiently electron-rich to react with another equivalent of the electrophilic iodine source.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will almost certainly lead to di-iodination.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will decrease the overall reaction rate and can improve selectivity for the mono-iodinated product.

  • Slow Addition of Reagent: Add the iodinating agent slowly and portion-wise to the solution of 1H-pyrrolo[2,3-c]pyridine. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, disfavoring the second iodination event.

FAQ 2: My NMR shows impurities that I suspect are N-iodinated or have iodine on the pyridine ring. Is this possible?

Answer: While iodination at the C3 position is electronically favored, side reactions involving the nitrogen atoms or the pyridine ring can occur under certain conditions, although they are generally less common.

Causality: The pyridine nitrogen is nucleophilic and can potentially react with the electrophilic iodine source, especially in the absence of a base or if the reaction conditions are harsh. Iodination on the pyridine ring is less likely due to its electron-deficient nature but cannot be entirely ruled out, particularly with highly reactive iodinating agents.

Troubleshooting Strategies:

  • Choice of Base: Employing a non-nucleophilic base, such as potassium hydroxide or sodium bicarbonate, can help to deprotonate the pyrrole nitrogen, increasing its nucleophilicity and further directing the substitution to the C3 position.[1]

  • Iodinating Agent: Consider using a milder iodinating agent. N-Iodosuccinimide (NIS) is often a good choice for controlled mono-iodination.[1] More reactive systems, like I2/HNO3, can lead to more side products.[2]

Workflow for Optimizing the Iodination Reaction

Iodination_Optimization Start Start: Crude 3-Iodo Product with Byproducts Analysis Analyze Byproducts (LC-MS, NMR) Start->Analysis DiIodo Di-iodinated Byproduct Detected Analysis->DiIodo High % OtherImp Other Impurities Detected Analysis->OtherImp Present OptimizeStoich Optimize Stoichiometry (1.05-1.1 eq. Iodinating Agent) DiIodo->OptimizeStoich ControlTemp Lower Reaction Temperature (0 °C to RT) DiIodo->ControlTemp SlowAddition Slow Reagent Addition DiIodo->SlowAddition ChangeReagent Use Milder Iodinating Agent (e.g., NIS) OtherImp->ChangeReagent Purification Purification (Column Chromatography, Recrystallization) OptimizeStoich->Purification ControlTemp->Purification SlowAddition->Purification ChangeReagent->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Troubleshooting workflow for byproduct mitigation.

III. Common Byproducts and Their Identification

Byproduct Potential Molecular Ion (m/z) [M+H]+ Key Identification Notes Mitigation Strategy
Starting Material 119.05Matches the mass of 1H-pyrrolo[2,3-c]pyridine.Increase reaction time or temperature slightly. Ensure proper activation of the iodinating agent.
Di-iodo-1H-pyrrolo[2,3-c]pyridine 370.86A mass peak 126 units higher than the product.Reduce equivalents of iodinating agent, lower temperature, slow addition.
N-Iodo-1H-pyrrolo[2,3-c]pyridine 244.95Isomeric with the desired product. May be unstable.Use of a base, milder iodinating agent.

IV. Experimental Protocol: Controlled Mono-iodination

This protocol is designed to favor the formation of the desired 3-iodo product while minimizing byproduct formation.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Iodination_Mechanism Pyrrolo 1H-pyrrolo[2,3-c]pyridine Intermediate Sigma Complex (Arenium Ion) Pyrrolo->Intermediate Attack at C3 NIS N-Iodosuccinimide (NIS) Electrophile Electrophilic Iodine ('I+') NIS->Electrophile Generates Product This compound Intermediate->Product Deprotonation Succinimide Succinimide

Caption: Mechanism of electrophilic iodination.

V. Purification Strategies

For challenging separations of the desired product from closely eluting impurities, consider the following:

  • Chromatography:

    • Normal Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[3]

    • Reversed Phase: For highly polar compounds, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may be effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

VI. Conclusion

The synthesis of this compound is a crucial transformation for medicinal chemists. By understanding the potential side reactions and implementing the strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Careful control of reaction parameters and a systematic approach to troubleshooting are the keys to success.

References

Technical Support Center: Catalyst Screening for Sonogashira Coupling of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Sonogashira coupling of 3-Iodo-1H-pyrrolo[2,3-c]pyridine (also known as 3-Iodo-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet crucial transformation. The unique electronic properties of the 7-azaindole scaffold, a common motif in pharmacologically active compounds, present specific hurdles that require careful optimization.[1][2] This guide provides in-depth, field-tested answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with 3-iodo-7-azaindole is not proceeding at all. What are the primary checkpoints?

Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic system. Here is a prioritized checklist:

  • Catalyst Activity (Palladium & Copper):

    • Palladium(0) State: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction is often accomplished by the amine base or a phosphine ligand, but failure can occur.[4] Consider starting with a Pd(0) source like Pd(PPh₃)₄, especially in initial screens, to rule out reduction issues.

    • Catalyst Decomposition: The appearance of a black precipitate ("palladium black") indicates that your active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[5] This is often caused by oxygen or impurities. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that all reagents and solvents are thoroughly degassed.[5]

    • Copper(I) Iodide Quality: CuI is essential for the copper-catalyzed pathway and is sensitive to oxidation.[5] Use a freshly opened bottle or a source that has been stored under inert gas. Oxidized, off-white, or greenish CuI can inhibit the reaction.

  • Inert Atmosphere Integrity: The Sonogashira coupling is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).[4][5] It is critical to use proper Schlenk techniques or conduct the reaction in a glovebox. Solvents and liquid reagents must be rigorously degassed via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Base and Solvent Quality:

    • Anhydrous Conditions: The amine base (e.g., Triethylamine, Diisopropylethylamine) should be anhydrous and preferably distilled before use.[5] Water can interfere with the catalytic cycle.

    • Solvent Purity: Ensure solvents are anhydrous and of high purity. Certain solvents, like DMF, can sometimes inhibit the reaction at lower temperatures; consider alternatives like THF, Dioxane, or Toluene if issues persist.[5][6]

Q2: I'm observing very low yields (<20%). What factors should I investigate to optimize the reaction?

Answer: Low yields suggest that the reaction is occurring but is inefficient. This is a classic optimization problem where the interplay between the ligand, base, and temperature is critical. The 7-azaindole nitrogen can act as a competing ligand for the palladium center, making ligand choice particularly important.

  • Ligand Selection: The ligand's steric and electronic properties are paramount.[7][8] For electron-rich heteroaromatics like 7-azaindole, bulky and electron-donating phosphine ligands are often required to facilitate the rate-limiting oxidative addition and the final reductive elimination steps.[8][9] If you are using a standard ligand like PPh₃ with poor results, screen more effective ligands.

  • Temperature Control: While many Sonogashira reactions with aryl iodides can proceed at room temperature, the 7-azaindole substrate may require gentle heating (e.g., 50-80 °C) to overcome the activation energy.[6] However, excessive heat can promote catalyst decomposition.

  • Base Strength & Sterics: The primary role of the base is to deprotonate the terminal alkyne.[3] The choice of base can significantly influence the reaction rate. If a weaker base like Et₃N is ineffective, consider a stronger or more sterically hindered base like DBU or K₂CO₃, though this requires careful screening as strong bases can introduce side reactions.

  • Reagent Stoichiometry: Ensure you are using a slight excess (typically 1.1-1.5 equivalents) of the alkyne. Using a large excess can sometimes lead to increased side products.

Q3: My primary side product is the alkyne dimer from Glaser-Hay coupling. How can I minimize this?

Answer: The formation of alkyne homocoupling products is a classic sign that the copper-catalyzed pathway is too active relative to the palladium cross-coupling cycle, often exacerbated by the presence of oxygen.[4]

  • Strictly Anaerobic Conditions: This is the most critical factor. Any trace of oxygen will promote Glaser coupling. Re-evaluate your degassing and inert atmosphere procedures.[5]

  • Reduce Copper Loading: While CuI is a co-catalyst, excessive amounts can favor homocoupling. Try reducing the CuI loading to 0.5-2 mol %.

  • Slow Addition of Alkyne: Adding the alkyne substrate slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]

  • Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to eliminate copper entirely.[4][10] Copper-free Sonogashira reactions are well-established and avoid this issue completely, though they often require more specialized ligands, different bases (e.g., TBAF, Cs₂CO₃), and potentially higher temperatures to achieve comparable rates.[11][12]

Q4: How does the 7-azaindole scaffold specifically complicate the Sonogashira coupling?

Answer: The N7 nitrogen of the 1H-pyrrolo[2,3-c]pyridine core introduces a Lewis basic site that can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, effectively poisoning it or creating a less reactive off-cycle species. This is why standard conditions that work for simple iodobenzene may fail. To overcome this, the use of bulky phosphine ligands is often crucial.[8][13] The steric bulk of ligands like P(t-Bu)₃, SPhos, or XPhos can disfavor the binding of the azaindole nitrogen, keeping the palladium center available for the desired catalytic cycle.

Experimental Protocols & Workflows

Workflow for High-Throughput Catalyst Screening

This workflow allows for the parallel evaluation of multiple catalytic systems to rapidly identify promising reaction conditions.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis & Optimization P1 Prepare Stock Solutions: 1. 3-Iodo-7-azaindole in Solvent 2. Alkyne in Solvent 3. Base in Solvent P2 Array Palladium Precursors & Phosphine Ligands in Vials (Inert Atmosphere) R1 Dispense Stock Solutions to Reaction Vials (Pd, Ligand, Substrate, Alkyne, Base) P2->R1 Transfer to Reaction Setup R2 Add Copper(I) Source (if applicable) R1->R2 R3 Seal Vials and Place on Heating/Stirring Block R2->R3 R4 Run Reaction at Set Temperature & Time R3->R4 A1 Quench Reactions & Prepare Samples for Analysis R4->A1 Reaction Complete A2 Analyze by LC-MS/GC-MS to Determine Conversion/Yield A1->A2 A3 Identify 'Hit' Conditions (>80% Conversion) A2->A3 Interpret Data A4 Perform Secondary Screen or Scale-up of 'Hit' A3->A4

Caption: Catalyst screening workflow from preparation to analysis.

Protocol 1: High-Throughput Catalyst Screening

This protocol is designed for a 24-well plate format inside a glovebox.

  • Stock Solution Preparation:

    • Substrate Stock: Prepare a 0.2 M solution of this compound in anhydrous, degassed THF.

    • Alkyne Stock: Prepare a 0.24 M solution of the terminal alkyne (1.2 equiv) in anhydrous, degassed THF.

    • Base Stock: Prepare a 1.0 M solution of the amine base (e.g., Et₃N) in anhydrous, degassed THF.

  • Catalyst Array Preparation (in Glovebox):

    • To each reaction vial, add the appropriate palladium precursor (e.g., 2 mol % Pd(OAc)₂) and phosphine ligand (e.g., 4 mol % SPhos). If screening pre-formed catalysts like Pd(PPh₃)₄, add 2 mol %.

    • To the wells designated for the copper-catalyzed reaction, add CuI (1 mol %).

  • Reagent Addition:

    • To each vial, add 500 µL of the Substrate Stock solution (0.1 mmol scale).

    • Add 500 µL of the Alkyne Stock solution.

    • Add 300 µL of the Base Stock solution (3 equiv).

  • Reaction Execution:

    • Seal the reaction plate with a cap mat.

    • Place the plate on a pre-heated stirring block (e.g., 60 °C) and stir for the designated time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each well, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the conversion to the desired product.

Data Presentation: Example Screening Results

The following table summarizes hypothetical results from a screening experiment based on the protocol above, coupling this compound with phenylacetylene.

EntryPd Source (2 mol%)Ligand (4 mol%)CuI (mol%)Base (3 eq.)SolventTemp (°C)Conversion (%)
1Pd(OAc)₂PPh₃1Et₃NTHF6015
2PdCl₂(PPh₃)₂-1Et₃NTHF6010
3Pd₂(dba)₃XPhos 1Et₃NTHF6075
4Pd₂(dba)₃SPhos 1DIPEA Dioxane80 95
5Pd₂(dba)₃SPhos0Cs₂CO₃Dioxane8068
6Pd(PPh₃)₄-1Et₃NTHF6025

Data is illustrative. Actual results will vary based on the specific alkyne and precise conditions.

From this screen, the conditions in Entry 4 (Pd₂(dba)₃/SPhos with CuI and DIPEA in Dioxane at 80 °C) were identified as the optimal starting point for a larger-scale reaction.

The Sonogashira Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The reaction involves two interconnected catalytic cycles.[3][14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)-I(L₂) Pd0->Pd_Complex_A Oxidative Addition Pd_Complex_B Ar-Pd(II)-C≡CR(L₂) Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Product Ar-C≡CR (Product) Pd_Complex_B->Product CuI Cu-I Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne Alkyne Deprotonation Cu_Alkyne->Pd_Complex_A Cu_Alkyne->CuI (to Pd cycle) ArI Ar-I (3-Iodo-7-azaindole) ArI->Pd_Complex_A Alkyne H-C≡CR Alkyne->CuI Base Base Base->CuI

Caption: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira reaction.

References

Troubleshooting low yields in 3-Iodo-1H-pyrrolo[2,3-c]pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide in-depth troubleshooting assistance for low yields in cross-coupling reactions involving 3-Iodo-1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole).

The unique electronic properties of the 7-azaindole scaffold, a common motif in medicinal chemistry, can present distinct challenges in palladium-catalyzed cross-coupling reactions. This guide offers a structured, question-and-answer approach to diagnose and resolve common issues, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound often challenging, leading to low yields?

Low yields in cross-coupling reactions with this compound can stem from several factors related to its inherent chemical properties:

  • Coordination to the Palladium Catalyst: The pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, effectively reducing the concentration of the active catalytic species in the reaction mixture.[1][2]

  • N-H Acidity: The pyrrole N-H proton is acidic and can be deprotonated by the base in the reaction. The resulting anionic species can have altered electronic properties and may participate in side reactions or affect catalyst activity.[3]

  • Substrate Instability: The 7-azaindole core can be susceptible to degradation under harsh reaction conditions, such as high temperatures or strongly basic environments.

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of the iodine with hydrogen), homocoupling of the boronic acid (in Suzuki reactions), and protodeboronation.[4][5]

Q2: Should I protect the N-H group of the pyrrole before performing a cross-coupling reaction?

The decision to protect the N-H group is a critical consideration and depends on the specific reaction conditions and coupling partners.

  • Arguments for N-H Protection:

    • Improved Solubility: N-protected derivatives often exhibit better solubility in common organic solvents.

    • Prevention of N-Arylation: In Buchwald-Hartwig amination, protection prevents competitive N-arylation of the pyrrole nitrogen.

    • Consistent Reaction Profiles: Protection can lead to more reproducible results by eliminating complications arising from the acidic N-H proton.[6]

  • Arguments Against N-H Protection:

    • Atom Economy: Adds extra steps to the synthetic route (protection and deprotection), reducing overall efficiency.

    • Steric Hindrance: A bulky protecting group can sterically hinder the approach of the catalyst to the C3-iodo position.

    • Successful Unprotected Couplings: Many cross-coupling reactions on 7-azaindoles have been successfully performed without N-H protection.[6]

Recommendation: For initial explorations, it is often advisable to attempt the reaction without a protecting group. If low yields, catalyst deactivation, or side reactions are observed, N-protection should be considered as a key optimization parameter.

Troubleshooting Specific Cross-Coupling Reactions

This section provides detailed troubleshooting guides for common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, its application to this compound can be hampered by several issues.

Troubleshooting Workflow for Low Suzuki-Miyaura Coupling Yields

start Low Yield in Suzuki Coupling catalyst Catalyst/Ligand Inactivation start->catalyst conditions Suboptimal Reaction Conditions start->conditions side_reactions Prevalent Side Reactions start->side_reactions reagents Reagent Quality Issues start->reagents catalyst_sol Use fresh Pd catalyst and ligand. Ensure inert atmosphere. Screen different ligands (e.g., SPhos, XPhos). catalyst->catalyst_sol Solution conditions_sol Optimize Base (K2CO3, Cs2CO3, K3PO4). Screen Solvents (Dioxane/H2O, Toluene/H2O). Adjust Temperature (80-120 °C). conditions->conditions_sol Solution side_reactions_sol Hydrodehalogenation: Change base/solvent. Homocoupling: Rigorous degassing. Protodeboronation: Use boronate esters. side_reactions->side_reactions_sol Solution reagents_sol Use fresh boronic acid/ester. Ensure anhydrous solvents. reagents->reagents_sol Solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Solutions:

  • Catalyst and Ligand Selection:

    • Palladium Source: While Pd(PPh₃)₄ is a classic choice, modern catalysts like Pd₂(dba)₃ or pre-formed catalysts often provide better results.[6][7]

    • Ligand Choice: Electron-rich and bulky phosphine ligands are generally preferred for coupling with electron-rich heterocycles.[1][8] Consider screening ligands such as SPhos, XPhos, or dtbpf.[9]

  • Base and Solvent Optimization:

    • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[10][11] The strength and solubility of the base can significantly impact the reaction rate and side reactions.

    • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, and THF/water.[5][12]

  • Addressing Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. Using boronate esters (e.g., pinacol esters) can mitigate this issue.[12]

    • Hydrodehalogenation: The replacement of the iodo group with a hydrogen atom can be a significant side reaction. This can be minimized by carefully selecting the base and solvent, and by ensuring a sufficiently active catalyst system to promote the desired cross-coupling.[13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ / SPhosHighly active for heteroaryl couplings.[6]
Base K₂CO₃ or Cs₂CO₃Effective and commonly used for Suzuki reactions.[10][11]
Solvent Dioxane / H₂O (4:1)Good for dissolving both organic and inorganic reagents.
Temperature 80 - 110 °CBalances reaction rate and potential for degradation.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds. When working with this compound, specific challenges can arise.

Troubleshooting Workflow for Low Buchwald-Hartwig Amination Yields

start Low Yield in Buchwald-Hartwig Amination catalyst Catalyst/Ligand Mismatch start->catalyst base Inappropriate Base start->base side_reactions Side Reactions start->side_reactions nh_protection N-H Reactivity start->nh_protection catalyst_sol Screen bulky, electron-rich ligands (e.g., Xantphos, BINAP). Use appropriate Pd source (e.g., Pd(OAc)2, Pd2(dba)3). catalyst->catalyst_sol Solution base_sol Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, Cs2CO3). Ensure base is anhydrous. base->base_sol Solution side_reactions_sol Hydrodehalogenation: Lower temperature, change base. N-arylation of pyrrole: Protect N-H group. side_reactions->side_reactions_sol Solution nh_protection_sol Consider N-protection (e.g., SEM, Boc) if N-arylation is observed or yields are consistently low. nh_protection->nh_protection_sol Solution

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Detailed Solutions:

  • Catalyst and Ligand Selection:

    • Ligand Choice: Bidentate phosphine ligands like Xantphos or BINAP are often effective in preventing catalyst deactivation and promoting reductive elimination.[14] For challenging couplings, consider highly active, sterically hindered ligands.

    • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. The choice of palladium source can influence the activation of the catalyst.[3]

  • Base Selection:

    • A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can also be effective.[15] The choice of base can also influence the rate of side reactions.

  • N-H Protection Strategy:

    • If N-arylation of the pyrrole ring is a competing reaction, or if yields are consistently low, protecting the N-H group is a prudent strategy. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl).[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ / XantphosA robust system for C-N bond formation.[3]
Base Cs₂CO₃ or NaOtBuStrong, non-nucleophilic bases that promote the reaction.[15]
Solvent Anhydrous Dioxane or TolueneAprotic solvents are essential for this reaction.
Temperature 90 - 110 °CTo ensure a reasonable reaction rate.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes. The classical conditions involve a palladium catalyst and a copper(I) co-catalyst.

Troubleshooting Workflow for Low Sonogashira Coupling Yields

start Low Yield in Sonogashira Coupling catalyst Catalyst System Issues start->catalyst conditions Suboptimal Reaction Conditions start->conditions side_reactions Side Reactions start->side_reactions reagents Reagent Purity start->reagents catalyst_sol Ensure active Pd and Cu(I) catalysts. Consider copper-free conditions with bulky phosphine ligands. catalyst->catalyst_sol Solution conditions_sol Use an amine base (e.g., Et3N, DIPEA). Degas solvent thoroughly. Optimize temperature. conditions->conditions_sol Solution side_reactions_sol Glaser coupling (homocoupling of alkyne): Minimize oxygen, use appropriate Cu(I) loading. side_reactions->side_reactions_sol Solution reagents_sol Use high-purity terminal alkyne. Ensure anhydrous and degassed solvent. reagents->reagents_sol Solution

Caption: Troubleshooting workflow for low-yield Sonogashira coupling.

Detailed Solutions:

  • Catalyst System:

    • Classical Conditions: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[16][17]

    • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling). Copper-free Sonogashira protocols often employ bulky, electron-rich phosphine ligands and a strong amine base.[18]

  • Base and Solvent:

    • An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base acts as a scavenger for the HI generated during the reaction and also as a solvent in some cases.[19]

    • Aprotic solvents like DMF or THF are often employed.[19] Rigorous degassing is crucial to prevent oxidative homocoupling of the alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

  • Wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[20]

ParameterRecommendationRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA well-established and reliable catalyst system.[16]
Base Et₃N or DIPEAActs as both a base and a solvent.
Solvent Anhydrous, degassed THF or DMFCommon aprotic solvents for this reaction.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Heck Coupling

The Heck reaction couples the 3-iodo-7-azaindole with an alkene. The regioselectivity and stereoselectivity of the reaction are key considerations.

Troubleshooting Workflow for Low Heck Coupling Yields

start Low Yield in Heck Coupling catalyst Catalyst/Ligand Issues start->catalyst conditions Suboptimal Reaction Conditions start->conditions selectivity Poor Regio/Stereoselectivity start->selectivity alkene Alkene Reactivity start->alkene catalyst_sol Use Pd(OAc)2 with a phosphine ligand. Consider phosphine-free catalysts for specific applications. catalyst->catalyst_sol Solution conditions_sol Screen bases (e.g., Et3N, K2CO3). Optimize solvent (e.g., DMF, MeCN). Adjust temperature. conditions->conditions_sol Solution selectivity_sol Ligand choice can influence selectivity. For styrenes, reaction conditions can favor linear or branched products. selectivity->selectivity_sol Solution alkene_sol Electron-deficient alkenes (e.g., acrylates) are generally more reactive. alkene->alkene_sol Solution

Caption: Troubleshooting workflow for low-yield Heck coupling.

Detailed Solutions:

  • Catalyst and Ligand System:

    • Palladium(II) acetate (Pd(OAc)₂) is a common precursor for the active Pd(0) catalyst.[21]

    • The choice of ligand can influence both the reactivity and selectivity of the reaction. Triphenylphosphine is a standard choice, but other phosphine ligands can be screened for improved results.[22]

  • Base and Solvent:

    • An organic or inorganic base is required to regenerate the Pd(0) catalyst. Triethylamine or potassium carbonate are common choices.[22]

    • Polar aprotic solvents such as DMF, acetonitrile, or NMP are typically used.

  • Alkene Substrate:

    • Electron-deficient alkenes, such as acrylates and styrenes, are generally the most reactive coupling partners in the Heck reaction.[23]

Experimental Protocol: General Procedure for Heck Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).

  • Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Add the alkene (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ / PPh₃A standard and effective catalyst system.
Base Et₃N or K₂CO₃Common bases for the Heck reaction.
Solvent DMF or MeCNPolar aprotic solvents that facilitate the reaction.
Temperature 80 - 120 °CTo achieve a reasonable reaction rate.

References

Technical Support Center: Regioselective Iodination of 1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective iodination of 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal regioselectivity and yield in your experiments.

Introduction: The Challenge of Regioselectivity

1H-pyrrolo[2,3-c]pyridine is a privileged scaffold in medicinal chemistry. The introduction of an iodine atom provides a versatile handle for further functionalization through cross-coupling reactions. However, achieving precise regiocontrol during iodination can be challenging, often leading to mixtures of isomers and undesired side products. This guide provides a systematic approach to understanding and overcoming these challenges.

The pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system is electron-rich and thus highly susceptible to electrophilic aromatic substitution.[1] The inherent electronic properties of the molecule strongly favor substitution at the C3 position. Computational studies, including analyses of Highest Occupied Molecular Orbital (HOMO) coefficients and atomic charges, confirm that the C3 position possesses the highest electron density, making it the most nucleophilic site for electrophilic attack.[2][3] Despite this intrinsic preference, reaction conditions and substrate modifications can significantly influence the final product distribution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the iodination of 1H-pyrrolo[2,3-c]pyridine and provides actionable solutions based on mechanistic principles and empirical evidence.

Problem 1: Poor Regioselectivity - Mixture of C2 and C3 Isomers

Symptoms:

  • Complex proton and/or carbon NMR spectra showing more than the expected number of aromatic signals.

  • Inseparable mixture of products observed by TLC or LC-MS.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Harsh Reaction Conditions Highly reactive iodinating agents or elevated temperatures can overcome the intrinsic energetic barrier favoring C3 substitution, leading to the formation of the C2 isomer.1. Modify Reagent: Switch from a highly reactive iodinating system to a milder one. For instance, if using ICl, consider switching to N-Iodosuccinimide (NIS).2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance the kinetic preference for C3 iodination.[4]
Steric Hindrance A bulky substituent at the N1 position can sterically hinder the approach of the electrophile to the C2 position, thus favoring C3 iodination. Conversely, a lack of steric hindrance may allow for competitive C2 attack.1. Introduce a Bulky N1-Protecting Group: The use of a sterically demanding protecting group on the pyrrole nitrogen, such as a triphenylmethyl (trityl) or a bulky silyl group, can effectively block the C2 position and direct iodination to C3.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reactivity of the iodinating species and the stability of the reaction intermediates.[5]1. Solvent Screening: Experiment with a range of solvents. Non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good starting points. For NIS iodinations, acetonitrile is commonly used.[2]
Problem 2: Formation of Di-iodinated Byproducts

Symptoms:

  • Mass spectrometry data indicates the presence of a product with a mass corresponding to the addition of two iodine atoms.

  • NMR analysis shows a significant decrease in the number of aromatic proton signals.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Excess Iodinating Reagent Using a stoichiometric excess of the iodinating agent can lead to a second iodination event, typically at the C2 position after initial C3 iodination. The mono-iodinated product is still activated towards further electrophilic substitution.1. Control Stoichiometry: Carefully control the stoichiometry of the iodinating reagent. Use 1.0 to 1.1 equivalents of the iodinating agent relative to the 1H-pyrrolo[2,3-c]pyridine substrate.[6]
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after the complete consumption of the starting material can increase the likelihood of di-iodination.1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
Problem 3: Low or No Yield of the Desired Product

Symptoms:

  • The starting material remains largely unreacted after the expected reaction time.

  • TLC or LC-MS analysis shows a complex mixture of unidentifiable products.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Deactivated Substrate Electron-withdrawing groups on the 1H-pyrrolo[2,3-c]pyridine ring system can decrease the nucleophilicity of the pyrrole ring, rendering it less reactive towards electrophilic iodination.1. Use a More Reactive Iodinating Agent: If using a mild reagent like I₂/KOH, consider switching to a more powerful electrophile such as NIS in the presence of a catalytic amount of a strong acid (e.g., trifluoroacetic acid).[4] However, be mindful of potential regioselectivity issues with highly reactive systems.
Decomposition of Reagents N-Iodosuccinimide and other iodinating agents can be sensitive to light and moisture and may decompose upon storage.1. Use Fresh Reagents: Ensure that the iodinating agent is fresh and has been stored properly. Consider recrystallizing NIS if its purity is in doubt.
Inappropriate Solvent or Temperature The reaction may have a high activation energy barrier that is not overcome at the chosen temperature, or the solvent may not be suitable for the reaction.[7]1. Optimize Reaction Conditions: Systematically screen different solvents and temperatures. For unreactive substrates, a higher reaction temperature may be necessary.
N-H Deprotonation Issues (for I₂/Base methods) In methods that utilize a base to deprotonate the pyrrole nitrogen, incomplete deprotonation will result in unreacted starting material.1. Choice and Stoichiometry of Base: Ensure that a sufficiently strong base (e.g., KOH, NaH) is used in an appropriate stoichiometry (at least 1 equivalent) to fully deprotonate the N-H group.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the preferential C3 iodination of 1H-pyrrolo[2,3-c]pyridine?

A1: The preferential iodination at the C3 position is a result of the electronic nature of the pyrrole ring within the 1H-pyrrolo[2,3-c]pyridine scaffold. The nitrogen atom of the pyrrole ring donates its lone pair of electrons into the aromatic system, increasing the electron density at the C2 and C3 positions. In the case of electrophilic attack, the intermediate carbocation formed by attack at the C3 position is more stable as the positive charge can be delocalized over more atoms, including the nitrogen atom, without disrupting the aromaticity of the pyridine ring.[8] This leads to a lower activation energy for C3 substitution compared to C2 substitution.

Q2: When should I use an N-protecting group, and which one should I choose?

A2: The use of an N-protecting group is highly recommended under acidic reaction conditions or when dealing with substrates that are prone to side reactions. The unprotected N-H is acidic and can be deprotonated, leading to undesired reactivity. Common protecting groups for pyrroles include tosyl (Ts), benzenesulfonyl (Bs), and various silyl ethers.[9] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. For directing regioselectivity through steric hindrance, a bulky protecting group like trityl (Tr) can be employed.

Q3: How can I distinguish between the C2 and C3 iodinated isomers using NMR spectroscopy?

A3: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between C2 and C3 iodinated isomers.[10] In the ¹H NMR spectrum, the coupling patterns of the remaining pyrrole protons are diagnostic. For the C3-iodo isomer, the C2-proton will typically appear as a singlet. For the C2-iodo isomer, the C3-proton will also be a singlet. The chemical shifts of the pyrrole protons and carbons will also differ significantly between the two isomers. Two-dimensional NMR techniques, such as HSQC and HMBC, can provide unambiguous structural assignments by showing correlations between protons and carbons.

Q4: My iodination with NIS is sluggish. Can I add an acid catalyst?

A4: Yes, the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, can significantly accelerate NIS iodinations, particularly for less reactive substrates.[4] The acid protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom. However, be aware that highly acidic conditions can sometimes lead to decreased regioselectivity or substrate degradation. It is advisable to start with a small amount of acid and monitor the reaction closely.

Experimental Protocols

Protocol 1: C3-Iodination using N-Iodosuccinimide (NIS)

This protocol is a general method for the regioselective C3-iodination of 1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous acetonitrile (0.1 M), add N-Iodosuccinimide (1.05 eq.) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-iodo-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: C3-Iodination using Iodine and Potassium Hydroxide

This method is a classic approach for the C3-iodination of 7-azaindole.[2]

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in DMF (0.2 M), add powdered potassium hydroxide (1.1 eq.) at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of iodine (1.1 eq.) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Iodination Workflow

The following diagram illustrates the general workflow for troubleshooting poor regioselectivity in the iodination of 1H-pyrrolo[2,3-c]pyridine.

Iodination_Troubleshooting cluster_start Start: Iodination Reaction cluster_analysis Analysis cluster_outcome Outcome Start Perform Iodination of 1H-pyrrolo[2,3-c]pyridine Analysis Analyze Product Mixture (NMR, LC-MS) Start->Analysis Good_Regio Desired Regioselectivity (C3) Analysis->Good_Regio Success Poor_Regio Poor Regioselectivity (Mixture of Isomers) Analysis->Poor_Regio Problem TS1 Lower Reaction Temperature Poor_Regio->TS1 TS2 Switch to Milder Reagent (e.g., NIS) Poor_Regio->TS2 TS3 Introduce N1-Protecting Group Poor_Regio->TS3 TS4 Optimize Solvent Poor_Regio->TS4 TS1->Analysis Re-run Reaction TS2->Analysis Re-run Reaction TS3->Analysis Re-run Reaction TS4->Analysis Re-run Reaction

Caption: Troubleshooting workflow for poor regioselectivity.

Mechanistic Insight: The Electrophilic Aromatic Substitution Pathway

The iodination of 1H-pyrrolo[2,3-c]pyridine proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined below:

SEAr_Mechanism Reactants 1H-pyrrolo[2,3-c]pyridine + E+ Sigma_Complex Sigma Complex (Arenium Ion) Reactants->Sigma_Complex Step 1: Nucleophilic Attack (Rate-Determining) Product Iodinated Product + H+ Sigma_Complex->Product Step 2: Deprotonation (Restores Aromaticity)

Caption: General SEAr mechanism for iodination.

Step 1: Formation of the Sigma Complex (Rate-Determining) The π-electrons of the electron-rich pyrrole ring act as a nucleophile, attacking the electrophilic iodine species (e.g., I⁺ generated from NIS or I₂). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction as it involves the temporary disruption of the aromatic system.

Step 2: Deprotonation to Restore Aromaticity A base present in the reaction mixture (which can be the solvent, a dedicated base, or the counter-ion of the electrophile) removes a proton from the carbon atom to which the iodine has attached. This restores the aromaticity of the pyrrole ring and yields the final iodinated product.

Understanding this mechanism is key to troubleshooting. For instance, stabilizing the sigma complex or increasing the reactivity of the electrophile can accelerate the reaction rate, which can be crucial for deactivated substrates.

References

Technical Support Center: Overcoming Poor Solubility of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-1H-pyrrolo[2,3-c]pyridine (also known as 3-Iodo-5-azaindole). This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile building block in their reaction media. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve successful outcomes.

Introduction: Understanding the Challenge

This compound is a key intermediate in medicinal chemistry, valued for its role in synthesizing a range of biologically active molecules.[1] However, its planar, heterocyclic structure and potential for intermolecular hydrogen bonding contribute to strong crystal lattice energy, often resulting in poor solubility in common organic solvents. This can lead to incomplete reactions, low yields, and difficulties in purification. This guide will walk you through systematic approaches to diagnose and resolve these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: this compound is a solid at room temperature.[2] Its key properties are summarized below:

PropertyValueSource
Molecular Formula C₇H₅IN₂[2][3]
Molecular Weight 244.03 g/mol [2][3]
Appearance Solid[2]
Storage 2-8°C, inert atmosphere, keep in dark place[2]

A related isomer, 3-Iodo-1H-pyrrolo[2,3-b]pyridine (3-Iodo-7-azaindole), has a reported melting point of 190-194 °C, which suggests strong intermolecular forces.[4]

Q2: Why is this compound poorly soluble?

A2: The poor solubility stems from a combination of its molecular structure and solid-state properties:

  • Planar Aromatic System: The flat, rigid pyrrolopyridine core allows for efficient π-π stacking in the crystal lattice, making it difficult for solvent molecules to penetrate and solvate the individual molecules.

  • Hydrogen Bonding: The presence of the pyrrole N-H group allows for strong intermolecular hydrogen bonding, further stabilizing the crystal lattice and increasing the energy required to dissolve the solid.

  • Polarity: While the molecule has polar features (N-H, pyridine nitrogen), its overall lipophilicity (as indicated by a calculated XLogP3-AA of 2.1 for the 7-azaindole isomer) limits its affinity for a wide range of common laboratory solvents.[5] Generally, azaindole derivatives exhibit improved aqueous solubility over their indole counterparts, but they are still often classified as poorly soluble.[6]

Q3: In which common solvents has the parent scaffold, azaindole, shown the best solubility?

A3: Studies on the parent compound, 7-azaindole, provide a good starting point for solvent selection. The solubility was found to be highly dependent on temperature and solvent choice. At temperatures up to ~300 K, the solubility order in various pure solvents was determined to be: THF > Acetone > Methanol > Isopropanol ≥ Ethyl Acetate > Ethanol > Acetonitrile > n-Hexane [7]

This suggests that polar aprotic solvents like THF and acetone are particularly effective, likely due to their ability to disrupt π-stacking and act as hydrogen bond acceptors without competing with the solute's own hydrogen bonding network.

Troubleshooting Guide: Enhancing Solubility in Reaction Media

This section provides structured, practical solutions to common solubility problems encountered during reactions involving this compound.

Issue 1: My starting material is not fully dissolving in the chosen solvent at room temperature.
Initial Diagnosis & Stepwise Solutions

Before attempting more complex solutions, it's crucial to systematically explore fundamental variables like solvent choice and temperature.

Step 1: Rational Solvent Selection Your first line of defense is to select an appropriate solvent. Polar aprotic solvents are often the most effective for dissolving N-heterocyclic compounds.

  • Recommended Solvents: Based on data from analogous structures, prioritize solvents like Tetrahydrofuran (THF), Dioxane, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) .[7][8][9][10] These solvents are commonly used in cross-coupling reactions like Suzuki-Miyaura coupling.[11][12]

  • Avoid: Non-polar solvents like hexane or toluene are unlikely to be effective on their own.

Step 2: The Effect of Temperature For most solid solutes, solubility increases with temperature because the added thermal energy helps overcome the crystal lattice forces.[13][14][15]

  • Protocol:

    • Suspend the this compound in your chosen solvent.

    • While stirring, gradually increase the temperature of the mixture (e.g., in 10-20 °C increments).

    • Visually monitor for dissolution. Many reactions, such as Suzuki couplings, are run at elevated temperatures (e.g., 80-120 °C), which will inherently aid solubility.[11][16]

  • Causality: The dissolution of most ionic and polar solids is an endothermic process, meaning it absorbs heat.[17] According to Le Chatelier's principle, adding heat to an endothermic process will shift the equilibrium towards dissolution.[17][18]

Issue 2: The starting material dissolves initially with heat but crashes out as the reaction proceeds or upon addition of other reagents.
Diagnosis & Advanced Strategies

This common issue indicates that the initial solubility is marginal and the system is sensitive to changes in composition or temperature. Here, co-solvents or other additives are required to maintain a homogeneous solution.

Strategy 1: Employing a Co-Solvent System A mixture of solvents can often achieve better solubility than a single solvent by balancing polarity and solvating capabilities.[19]

  • Recommended Mixtures:

    • Dioxane/Water or THF/Water: For many cross-coupling reactions, a small amount of water is required for the base (e.g., K₂CO₃, K₃PO₄) to be effective and can improve the solubility of inorganic salts.[12][16][20] Typical ratios range from 4:1 to 1:1 (organic:water).

    • Toluene/DMF or Toluene/DMSO: A less polar solvent like toluene can be beneficial for dissolving other organic reactants (e.g., boronic esters), while the polar aprotic co-solvent (DMF, DMSO) ensures the iodo-azaindole remains in solution.

  • Experimental Workflow:

    G A Suspend this compound in primary solvent (e.g., Dioxane) B Add other solid reagents (e.g., Boronic Acid, Base) A->B C Slowly add co-solvent (e.g., Water) with vigorous stirring B->C D Heat mixture to reaction temperature (e.g., 80-100 °C) C->D E Observe for homogeneity. Is the solution clear? D->E F Proceed with reaction E->F Yes G Consider alternative co-solvent or advanced technique E->G No

    Caption: Co-solvent addition workflow.

Strategy 2: Phase-Transfer Catalysis (PTC) When dealing with a reaction between an organic-soluble substrate and a water-soluble reagent (like many inorganic bases), a phase-transfer catalyst can be invaluable.[21][22]

  • How it Works: A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, carries an anionic reagent from the aqueous or solid phase into the organic phase where the reaction occurs.[8][21][23] This avoids the need to dissolve all components in a single phase.

  • When to Use: This is particularly useful for reactions where adding water as a co-solvent is undesirable or insufficient. PTC can accelerate reactions and eliminate the need for harsh, high-boiling point polar aprotic solvents.[22]

  • Typical Catalysts:

    • Tetrabutylammonium bromide (TBAB)

    • Benzyltriethylammonium chloride

    • Hexadecyltributylphosphonium bromide (tolerates higher temperatures)[21]

  • Protocol:

    • Dissolve/suspend this compound and other organic reagents in a suitable organic solvent (e.g., Toluene, Dioxane).

    • Add the inorganic base as a concentrated aqueous solution or as a solid.

    • Add the phase-transfer catalyst (typically 1-10 mol%).

    • Heat the biphasic mixture with vigorous stirring to ensure a large interfacial area for the catalyst to work.

    PTC cluster_org Organic Phase cluster_aq Aqueous/Solid Phase A Reactant (R-I) (3-Iodo-azaindole) C Product (R-Nu) A->C Reaction E [Q⁺ X⁻] (Catalyst) C->E Releases Catalyst B [Q⁺ Nu⁻] (Catalyst-Nucleophile Complex) B->A Transfers Nucleophile D Nucleophile (M⁺ Nu⁻) (e.g., K₂CO₃) D->B Ion Exchange E->D Catalyst Recycle

    Caption: Mechanism of Phase-Transfer Catalysis.

Issue 3: Even with co-solvents and heat, my reaction remains a heterogeneous slurry, leading to low conversion.
Diagnosis & Final Recourse

If standard methods fail, it may be necessary to chemically modify the starting material to transiently improve its solubility or use specialized solvent systems.

Strategy 1: N-Protection The pyrrole N-H is a primary site for hydrogen bonding. Protecting this group can dramatically improve solubility in organic solvents by breaking the intermolecular hydrogen bond network.

  • Common Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Generally improves solubility in a range of solvents.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Known to enhance solubility and is often used in complex heterocyclic chemistry.[20]

    • Tosyl (Ts): Can improve solubility and is stable to many reaction conditions.[24]

  • Consideration: This adds extra steps (protection and deprotection) to your synthesis. You must choose a protecting group that is stable to your planned reaction conditions but can be removed afterward. For example, some protecting groups are unstable to the basic conditions of a Suzuki reaction.[25]

Strategy 2: Use of "Greener" or Novel Solvent Systems Modern chemistry is moving towards more sustainable solvents that can also offer unique solubility properties.

  • Polyethylene Glycol (PEG): Can be used as a solvent or co-solvent, particularly with water, and has been shown to be effective for Suzuki couplings.[26] It is non-toxic, biodegradable, and can help solubilize polar organic molecules.

  • Ionic Liquids: These salts, which are liquid at low temperatures, can dissolve a wide range of organic and inorganic compounds. Their use in cross-coupling is well-documented, though they can be expensive.

Summary Table of Troubleshooting Strategies
IssueStrategyKey ActionRationale
Poor initial dissolution Solvent Screening Test polar aprotic solvents (THF, DMF, Dioxane).Matches the polarity and H-bond accepting nature of the solute.[7]
Temperature Increase Heat the mixture to the reaction temperature.Provides energy to overcome crystal lattice forces (endothermic dissolution).[13][17]
Precipitation during reaction Co-Solvent System Add a co-solvent like water or another polar aprotic solvent.Modifies the bulk solvent properties to keep all components in solution.[19]
Phase-Transfer Catalysis Add a catalyst like TBAB to a biphasic system.Shuttles reagents between phases, removing the need for a single homogeneous solution.[8][21]
Persistent heterogeneity N-Protection Protect the pyrrole N-H with a group like Boc or SEM.Disrupts intermolecular hydrogen bonding, a key cause of low solubility.[20][24]
Novel Solvents Explore systems like PEG/water.Offers alternative solvation mechanisms and can be environmentally benign.[26]

References

Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 3-Iodo-1H-pyrrolo[2,3-c]pyridine (also known as 3-iodo-7-azaindole). This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the functionalization of this critical heterocyclic scaffold. The following content moves from foundational principles to reaction-specific troubleshooting, ensuring you can quickly diagnose issues and optimize your synthetic routes.

Part 1: Core Principles - Frequently Asked Questions

This section addresses fundamental questions about the role of ligands in controlling reactivity and selectivity. Understanding these principles is the first step to effective troubleshooting.

Question: Why is ligand selection so critical for cross-coupling reactions with 3-iodo-7-azaindole?

Answer: Ligand selection is paramount because 3-iodo-7-azaindole presents unique challenges. The ligand dictates the catalyst's stability, reactivity, and selectivity by directly influencing the electronic and steric environment of the palladium center.[1] For the 7-azaindole scaffold, two key issues must be managed:

  • Catalyst Inhibition: The pyridine nitrogen and the pyrrole N-H can coordinate to the palladium center, acting as catalyst poisons and hindering the catalytic cycle.[2][3][4]

  • Substrate Reactivity: While the C-I bond is reactive, achieving high yields and preventing side reactions requires a delicate balance of catalytic activity.

A well-chosen ligand promotes the desired catalytic cycle (oxidative addition, reductive elimination) while minimizing off-cycle deactivation pathways.[5] Bulky, electron-rich phosphine ligands, for instance, often favor the formation of a monoligated, highly reactive L1Pd(0) species, which can accelerate the crucial oxidative addition step even with challenging substrates.[1]

Question: What are the key differences between "steric" and "electronic" effects of a ligand, and how do I choose between them?

Answer: Steric and electronic properties are the two main levers we can pull to fine-tune a catalyst's performance.[6][7][8]

  • Steric Effects refer to the physical size and bulk of the ligand.[9]

    • Why it matters: Bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) accelerate the final reductive elimination step, which is often the rate-limiting step for forming the C-C or C-N bond.[7] This steric hindrance also promotes the formation of the active 14-electron monoligated palladium complex, which is crucial for initiating the catalytic cycle.[1][5]

    • When to use: Choose bulky ligands when you experience low conversion rates, especially with sterically demanding coupling partners, or when you need to suppress side reactions like β-hydride elimination.[5]

  • Electronic Effects relate to the ligand's ability to donate or withdraw electron density from the palladium center.

    • Why it matters: Electron-rich ligands (like trialkylphosphines or dialkylbiaryl phosphines) increase the electron density on the palladium, which facilitates the oxidative addition of the aryl iodide into the Pd(0) center.[10][11] This is the first and often crucial step of the catalytic cycle.

    • When to use: Employ electron-rich ligands to improve reactivity with less reactive aryl halides (though 3-iodo-7-azaindole is already quite reactive) or to enhance overall catalyst turnover.

The ideal ligand often combines both features: sufficient steric bulk to promote reductive elimination and strong electron-donating character to facilitate oxidative addition.[12] This is why the Buchwald-type ligands are so successful.

cluster_legend Legend A Decision Point B Recommended Action C Potential Issue start Start: Low Yield or No Reaction reaction_type What is the reaction type? start->reaction_type suzuki Suzuki (C-C) reaction_type->suzuki C-C Arylation buchwald Buchwald (C-N) reaction_type->buchwald C-N Amination sonogashira Sonogashira (C-C Alkynyl) reaction_type->sonogashira C-C Alkynylation ligand_s Try Bulky Biarylphosphine (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ suzuki->ligand_s ligand_b Try Bidentate Ligand (e.g., Xantphos, BINAP) with Pd₂(dba)₃ or Pd(OAc)₂ buchwald->ligand_b ligand_so Try PPh₃ with Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and CuI co-catalyst sonogashira->ligand_so still_low Still Low Yield? ligand_s->still_low ligand_b->still_low ligand_so->still_low check_nh Consider N-H Protection (Boc, PMB, Me) to prevent catalyst poisoning still_low->check_nh Yes check_base Optimize Base and Solvent (e.g., K₃PO₄ in Dioxane/H₂O for Suzuki, NaOtBu in Toluene for Buchwald) check_nh->check_base check_temp Vary Temperature (60-110 °C) check_base->check_temp

Figure 1. Ligand selection and optimization workflow.

Part 2: Reaction-Specific Troubleshooting Guides

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Question: I am attempting a Suzuki coupling with 3-iodo-7-azaindole and an arylboronic acid, but I'm getting very low yield and recovering starting material. What is the likely cause?

Answer: Low conversion in Suzuki couplings of 7-azaindoles often points to two primary issues: catalyst inhibition or a suboptimal catalyst system.[13][14]

  • Catalyst Inhibition: The unprotected N-H of the pyrrole ring and the pyridine nitrogen can coordinate to the palladium, effectively poisoning the catalyst.[2][3][4][15] While some protocols work with the unprotected substrate, N-protection (e.g., with a methyl, benzyl, or p-methoxybenzyl group) can dramatically improve yields by preventing this inhibitory interaction.[16]

  • Suboptimal Ligand/Catalyst: Standard catalysts like Pd(PPh₃)₄ may not be robust enough.[2] Modern catalyst systems using bulky, electron-rich biarylphosphine ligands are highly effective for this substrate.

    • Recommended Starting Point: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos .[15][16] These ligands are designed to promote high catalyst turnover and are less susceptible to inhibition.[1]

Question: My Suzuki reaction is producing significant side products, mainly homocoupling of my boronic acid and deiodination of my starting material. How can I fix this?

Answer: These side products indicate that the desired cross-coupling pathway is being outcompeted.

  • For Homocoupling: This side reaction is often promoted by the presence of oxygen.[14]

    • Solution: Ensure your reaction mixture is rigorously degassed before adding the catalyst.[13][14] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive inert gas atmosphere throughout the reaction.

  • For Deiodination (Protodeiodination): This is the replacement of the iodine with a hydrogen atom and points to an inefficient catalytic cycle or issues with the base/solvent system.[14]

    • Solution 1 (Ligand Choice): Switch to a more efficient, bulky ligand system (e.g., Pd₂dba₃/SPhos) that favors the high-speed catalytic cycle, promoting reductive elimination over competing pathways.[16]

    • Solution 2 (Base and Solvent): The choice of base is critical. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[13][16] Ensure the base is finely powdered and dry. The solvent system, typically a mixture like dioxane/water or toluene/ethanol/water, facilitates the activity of these inorganic bases.[13][16]

LigandPalladium SourceBaseSolventTypical Yield RangeReference
SPhos Pd₂(dba)₃Cs₂CO₃Toluene/Ethanol67-93%[16]
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂OGood to Excellent[15]
PPh₃ Pd(PPh₃)₄K₂CO₃Dioxane/H₂OVariable, often low[17]
dppf PdCl₂(dppf)Na₂CO₃DME/H₂OModerate to Good[18]
Table 1. Comparison of typical ligand systems for Suzuki-Miyaura coupling of halo-azaindoles and related heterocycles.
B. Buchwald-Hartwig Amination (C-N Bond Formation)

Question: I'm trying to couple a primary amine with 3-iodo-7-azaindole and the reaction is not working. What ligands are recommended?

Answer: The Buchwald-Hartwig amination is sensitive to ligand choice, especially with heterocyclic substrates.[5] The key is to use a ligand that facilitates both the oxidative addition and the C-N reductive elimination, which can be slow.

  • Recommended Ligands: Bidentate (chelating) phosphine ligands are often the top choice for C-N couplings.

    • Xantphos: This is an excellent starting point. Its wide bite angle is known to promote the C-N reductive elimination step. A combination of Pd(OAc)₂/Xantphos has been successfully used for C-N coupling on the 4-bromo-7-azaindole scaffold, which is a very close analogue.[19]

    • BINAP: Another popular bidentate ligand that can be effective.

    • Bulky Monodentate Ligands: If bidentate ligands fail, sterically hindered monodentate ligands like BrettPhos or RuPhos can be highly effective, as they favor the formation of the active monoligated palladium species.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for these reactions.[20]

Pd0 L₂Pd(0) Pd0_mono LPd(0) Pd0->Pd0_mono -L (favored by bulky ligands) OA_complex L(Ar)Pd(II)-I Pd0_mono->OA_complex + Ar-I (Oxidative Addition) (favored by electron-rich ligands) Amine_complex [L(Ar)Pd(II)-NHR₂]⁺ OA_complex->Amine_complex + HNR₂ Amido_complex L(Ar)Pd(II)-NR₂ Amine_complex->Amido_complex - HI (Base) Amido_complex->Pd0_mono (Reductive Elimination) (favored by bulky ligands) Product Ar-NR₂ Amido_complex->Product

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination.
C. Sonogashira Coupling (C-C Alkynyl Bond Formation)

Question: My Sonogashira coupling between 3-iodo-7-azaindole and a terminal alkyne is giving poor yields. I'm using a standard Pd/PPh₃ catalyst. What should I change?

Answer: The Sonogashira reaction typically relies on a dual Pd/Cu catalytic system.[21][22][23] Low yields often stem from issues with one or both parts of this system, or from unwanted side reactions.

  • Ensure Copper Co-catalyst: The reaction requires a copper(I) salt, typically Copper(I) Iodide (CuI) , as a co-catalyst.[4][24] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[24] Running the reaction without CuI will result in very low to no yield.

  • Ligand and Palladium Source: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic choices and can be effective, they are not always the most active.[4][25]

    • Alternative Ligands: If PPh₃ is not effective, consider N-heterocyclic carbene (NHC) ligands. (NHC)-Pd complexes have shown high activity for Sonogashira couplings, even with challenging heterocyclic halides.[21][22][26]

  • Minimize Glaser Homocoupling: A major side product is the homocoupling of two alkyne molecules (Glaser coupling), promoted by the copper catalyst and oxygen.

    • Solution: As with the Suzuki reaction, rigorous degassing of the solvent and maintaining an inert atmosphere are critical to prevent this oxygen-mediated side reaction.[26]

D. Heck Reaction (C-C Vinyl Bond Formation)

Question: What are the best starting conditions for a Heck reaction between 3-iodo-7-azaindole and an alkene like butyl acrylate?

Answer: The Heck reaction couples the aryl iodide with an alkene, typically in the presence of a base to regenerate the Pd(0) catalyst.[27]

  • Catalyst System: A phosphine-free system or one with simple phosphine ligands is often a good starting point.

    • Recommended Start: Pd(OAc)₂ is a common and effective palladium source. It can be used without an additional ligand ("ligandless," though the alkene or solvent can act as a ligand) or with a simple, robust ligand like PPh₃ or P(o-tol)₃ .[28]

    • For challenging substrates: If the simpler systems fail, phosphite ligands like P(OEt)₃ have been shown to be highly effective in Heck reactions of iodo-heterocycles.[29]

  • Base and Solvent: A hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often acting as both the base and part of the solvent system. Common solvents include DMF, NMP, or acetonitrile.[28]

Part 3: General Experimental Protocol

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of N-Protected 3-Iodo-7-Azaindole

This protocol is a representative starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected 3-iodo-7-azaindole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Loading: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Ethanol) to the Schlenk flask containing the solids. Stir for 5 minutes.

  • Catalyst Addition: Add the catalyst/ligand mixture to the Schlenk flask.

  • Degassing: Purge the resulting slurry with argon for an additional 10 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (a starting point of 80–100 °C is common) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.

References

Technical Support Center: Managing the Stability of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-1H-pyrrolo[2,3-c]pyridine (also known as 3-Iodo-6-azaindole). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable heterocyclic building block throughout its storage and application. As a compound frequently used in the synthesis of pharmacologically active molecules, maintaining its purity is paramount for reproducible and reliable experimental outcomes.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: My solid this compound has developed a yellow or brownish tint upon storage. Is it still usable?

A1: The discoloration is likely due to the formation of elemental iodine (I₂) from the degradation of the compound.[1] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodinated compounds susceptible to decomposition, particularly when exposed to light or heat.[1] For applications requiring high purity and precise stoichiometry, such as in catalysis, purification is recommended before use. For some robust synthetic steps, minor discoloration might be tolerated, but it is indicative of partial degradation and the presence of impurities.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.[2]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[2] One supplier explicitly lists the compound as "Air Sensitive".

  • Light: Protected from light by using an amber glass vial or by wrapping the container in aluminum foil.[1] Iodo-containing heterocycles are often light-sensitive.[3]

Q3: Is this compound sensitive to moisture?

A3: While not explicitly classified as hygroscopic, it is best practice to handle all high-purity reagents, including this compound, in a dry environment to prevent potential hydrolysis and other moisture-mediated degradation pathways. For related pyrrolopyridine derivatives, hydrolytic instability has been observed, especially in acidic or alkaline conditions.[4]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for quantifying the purity and detecting degradation products.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the parent compound and characterizing any degradation products by their mass-to-charge ratio.[2]

II. Troubleshooting Guide

This section provides solutions to specific issues that may arise during the use of this compound in your experiments.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

  • Potential Cause: Degradation of the this compound starting material.

    • Troubleshooting Suggestion: Before starting your reaction, verify the purity of the compound using HPLC or NMR. If degradation is observed, purify the material by recrystallization or column chromatography. For purification of azaindole derivatives, a common solvent system for column chromatography is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[5]

  • Potential Cause: Reaction with atmospheric oxygen or moisture.

    • Troubleshooting Suggestion: Ensure all reactions are carried out under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents and oven-dried glassware.

Issue 2: Appearance of a Precipitate or Color Change in Solution

  • Potential Cause: Photodegradation of the compound in solution.

    • Troubleshooting Suggestion: Protect the reaction mixture from light by wrapping the flask in aluminum foil. Work in a fume hood with the sash lowered to minimize exposure to ambient light. Studies on similar pyrrolopyridine derivatives have shown them to be photolabile.[4]

  • Potential Cause: Instability in the reaction medium (acidic or basic conditions).

    • Troubleshooting Suggestion: Be aware that related pyrrolopyridine structures can be unstable in both acidic and alkaline environments.[4] If your reaction conditions are harsh, consider if the compound is degrading. A stability study under your specific reaction conditions (without other reagents) can help diagnose this issue.

Issue 3: Difficulty in Dissolving the Compound

  • Potential Cause: The compound has limited solubility in your chosen solvent.

    • Troubleshooting Suggestion: this compound is generally soluble in organic solvents but has limited solubility in water.[3] If you are experiencing solubility issues, consider gentle warming or sonication. If the compound still does not dissolve, a different solvent system may be required.

III. Best Practices for Storage and Handling

Adherence to the following best practices will help maintain the stability and purity of your this compound.

Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation.
Light Protected from Light (Amber Vial)Minimizes photodegradation.
Moisture Dry EnvironmentPrevents potential hydrolysis.
Experimental Protocol: Stability Assessment of this compound

This protocol outlines a forced degradation study to understand the stability of the compound under various stress conditions.

Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At 0, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Analyze samples at 0, 4, 8, and 24 hours by HPLC.

  • Photostability: Expose a solution of the compound (in a quartz cuvette) and a sample of the solid compound to light in a photostability chamber. A control sample should be kept in the dark. Analyze the samples by HPLC after a defined exposure period.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Decision Tree for Handling this compound

G start Receiving this compound check_appearance Check Appearance start->check_appearance is_discolored Is it discolored (yellow/brown)? check_appearance->is_discolored store_properly Store at 2-8°C, under inert gas, protected from light is_discolored->store_properly No purify Purify before use (Recrystallization or Chromatography) is_discolored->purify Yes check_purity Assess purity (HPLC/NMR) before each use store_properly->check_purity purify->store_properly proceed_experiment Proceed with experiment under inert atmosphere and protected from light check_purity->proceed_experiment troubleshoot Inconsistent results? proceed_experiment->troubleshoot troubleshoot->proceed_experiment No, results are consistent review_protocol Review protocol for air/moisture/light sensitivity troubleshoot->review_protocol Yes review_protocol->check_purity

Caption: Decision workflow for handling and troubleshooting this compound.

IV. References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: --INVALID-LINK--

  • This compound. BLDpharm. Available from: --INVALID-LINK--

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals. Available from: --INVALID-LINK--

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. Available from: --INVALID-LINK--

  • Common pitfalls in handling iodinated organic compounds. Benchchem. Available from: --INVALID-LINK--

References

Technical Support Center: Palladium Catalyst Removal from 3-Substituted Pyrrolo[2,3-c]pyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and researchers engaged in the synthesis of 3-substituted pyrrolo[2,3-c]pyridines. The use of palladium-catalyzed cross-coupling reactions is instrumental in accessing this valuable heterocyclic scaffold. However, the subsequent removal of residual palladium to meet stringent regulatory standards for active pharmaceutical ingredients (APIs) presents a significant purification challenge.[1][2] The nitrogen atoms within the pyrrolo[2,3-c]pyridine core can act as ligands, forming stable complexes with palladium species and complicating their removal.[3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the palladium removal process. Each problem includes common symptoms, an analysis of potential causes rooted in chemical principles, and actionable solutions.

Issue 1: Inefficient Palladium Removal After Scavenging
  • Symptoms:

    • Residual palladium levels remain high (>10 ppm) as determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]

    • The isolated product retains a gray or black discoloration, indicating the presence of colloidal Pd(0).

    • Batch-to-batch results are inconsistent despite using a standardized protocol.[4]

  • Potential Causes & Solutions:

    • Incorrect Scavenger Selection for Palladium Species: The efficacy of a scavenger is highly dependent on the oxidation state of the residual palladium (e.g., Pd(0), Pd(II)).[3][5] Post-reaction, palladium often exists as a mixture of species.

      • Solution: Screen a panel of scavengers with different functionalities. Thiol-based scavengers are generally more effective for soft metals like Pd(II), while scavengers with different functionalities may be better for Pd(0) or colloidal palladium.[3] Consider a pre-treatment step, such as mild oxidation (e.g., air sparging) or reduction, to convert the palladium into a single, more readily scavenged species.[4]

    • Strong Product-Palladium Complexation: The pyrrolo[2,3-c]pyridine scaffold contains multiple nitrogen atoms that can chelate palladium, rendering it less available for capture by the scavenger.

      • Solution: Introduce a competing ligand before adding the scavenger. A weak acid (e.g., acetic acid) can protonate the pyridine nitrogen, disrupting its coordination to palladium. Alternatively, adding a sacrificial ligand that binds strongly to palladium can displace the product, facilitating subsequent scavenging.

    • Suboptimal Scavenging Conditions: Time, temperature, solvent, and mixing all play critical roles in scavenger performance.

      • Solution: Optimize the scavenging parameters. Increase the temperature (e.g., 40-60 °C) and extend the reaction time (e.g., 4-24 hours) to improve kinetics. Ensure vigorous stirring to maximize contact between the scavenger and the dissolved palladium species.[3] The choice of solvent can also influence the outcome; screen solvents that fully dissolve your product but do not interfere with scavenger binding.

Issue 2: Significant Product Loss During Purification
  • Symptoms:

    • Low isolated yield of the final 3-substituted pyrrolo[2,3-c]pyridine product after treatment with a scavenger or activated carbon.

  • Potential Causes & Solutions:

    • Non-Specific Adsorption: Broad-spectrum adsorbents, particularly activated carbon, are known for their lack of selectivity, which can lead to the adsorption of the target molecule alongside the palladium impurity.[4][6]

      • Solution: Use the minimum effective amount of the adsorbent. Determine the optimal loading through small-scale experiments. If product loss remains high, switch to a more selective, functionalized silica or polymer scavenger with a lower affinity for your product.[1][4]

    • Co-precipitation or Occlusion: During crystallization, the product may crystallize around palladium impurities, trapping them within the crystal lattice.

      • Solution: Employ anti-solvent crystallization or a solvent system where the palladium species are more soluble. Adding a chelating agent like N-acetylcysteine to the crystallization mixture can help keep the palladium sequestered in the mother liquor.[7]

Decision-Making Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.

G start Crude Product (Post-Coupling Work-up) icp_initial ICP-MS Analysis: Quantify Initial Pd Level start->icp_initial check_level Pd > 10 ppm? icp_initial->check_level scavenge Select Purification Method: Scavenging vs. Crystallization check_level->scavenge Yes pass Product Meets Spec check_level->pass No scavenger_screen Scavenger Screening (Thiol, Amine, TMT, Carbon) scavenge->scavenger_screen Scavenging Path crystallization Crystallization Solvent Screen scavenge->crystallization Crystallization Path optimize Optimize Conditions (Temp, Time, Equivalents) scavenger_screen->optimize crystallization->optimize icp_final ICP-MS Analysis: Quantify Final Pd Level optimize->icp_final check_final Pd < 10 ppm? icp_final->check_final check_final->pass Yes fail Re-evaluate Strategy: - Combine Methods - Pre-treatment Step check_final->fail No fail->scavenge

Caption: Decision workflow for palladium purification.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities.[4] Palladium is a Class 2B element, meaning it is a route-dependent human toxicant. The permitted daily exposure (PDE) for oral administration is 100 µ g/day . For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm .[4]

Parameter ICH Q3D Guideline for Palladium
Class 2B
Oral PDE 100 µ g/day
Parenteral PDE 10 µ g/day
Inhalation PDE 1 µ g/day
Concentration Limit (Oral, ≤10g/day dose) 10 ppm (µg/g)

Q2: What are the most common methods for removing residual palladium?

A2: The most prevalent and effective methods are:

  • Adsorption: Using solid-supported materials (scavengers) that have a high affinity for palladium. These include functionalized silica or polymers (e.g., with thiol, amine, or trimercaptotriazine groups) and activated carbon. The scavenger is then removed by simple filtration.[4][7]

  • Crystallization: Purifying the final product through crystallization can be effective, as impurities are often concentrated in the mother liquor.[6][7] This is often used as a final polishing step.

  • Chromatography: While standard column chromatography can remove some palladium, it is often insufficient for reaching <10 ppm levels, and a dedicated scavenging step is typically required.[8][9][10]

Q3: How do I choose the right palladium scavenger?

A3: The choice depends on several factors: the palladium's oxidation state, the solvent system, and the nature of your product. A screening approach is highly recommended.[3]

Scavenger Type Primary Target Pros Cons
Thiol-based (e.g., Si-Thiol) Pd(II)High selectivity, efficientLess effective for Pd(0)
Amine-based (e.g., Si-TAA) Pd(II)Good for coordinating to PdCan interact with acidic products
Tri-mercaptotriazine (TMT) Pd(0), Pd(II)Broad-spectrum, very high affinityCan be more expensive
Activated Carbon Pd(0), Pd(II)Cost-effective, removes colorNon-selective, high risk of product loss[4]

Q4: How can I accurately quantify the amount of residual palladium in my sample?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive technique for quantifying trace levels of elemental impurities in pharmaceutical samples to parts-per-billion (ppb) levels.[3][7][8][11] For rapid, in-process screening where high accuracy is not required, fluorescence-based assays can be used to quickly determine if a scavenging method is working.[11]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Slurry Method)

This protocol describes a general procedure for using a functionalized silica scavenger in a slurry format.

G cluster_prep Preparation cluster_scavenge Scavenging cluster_isolation Isolation & Analysis dissolve 1. Dissolve crude product in a suitable solvent (e.g., THF, Toluene) add_scavenger 2. Add scavenger (3-10 wt. equivalents) dissolve->add_scavenger stir 3. Stir mixture vigorously at RT or elevated temp (40-60°C) for 4-24 hours add_scavenger->stir filter 4. Filter the mixture through a Celite® pad stir->filter wash 5. Wash the filter cake with fresh solvent filter->wash concentrate 6. Concentrate the combined filtrate and washings wash->concentrate analyze 7. Analyze for residual Pd using ICP-MS concentrate->analyze

Caption: Workflow for palladium scavenging (slurry method).

Detailed Steps:

  • Dissolution: Dissolve the crude 3-substituted pyrrolo[2,3-c]pyridine product containing residual palladium in an appropriate organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., silica-thiol, MP-TMT). A typical starting point is 3-10 weight equivalents relative to the theoretical amount of palladium catalyst used in the reaction.

  • Incubation: Stir the resulting slurry vigorously at room temperature or an elevated temperature (e.g., 40-60 °C). Monitor the reaction over time (4-24 hours).

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger and the bound palladium.[3][4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm that the residual palladium level is within the acceptable limit (<10 ppm).[4]

Protocol 2: Purification Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Methanol).

  • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product).

  • Incubation: Stir the mixture at room temperature or slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the hot or cold mixture through a thick pad of Celite® to completely remove the fine carbon particles. Caution: Ensure no carbon passes through the filter, as this can contaminate the final product.

  • Concentration & Analysis: Concentrate the filtrate and analyze the product for residual palladium and yield. Compare the yield to the starting crude material to assess product loss.

References

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: 3-Iodo- vs. 3-Bromo-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a recurring motif in molecules targeting a wide array of diseases. Its rigid, bicyclic structure serves as a valuable platform for developing kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the C-3 position, is critical for modulating biological activity. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

The choice of the C-3 halogen—iodine or bromine—is a pivotal decision in any synthetic strategy. It is not merely a matter of atomic weight but a determining factor that dictates reaction kinetics, required catalytic systems, and ultimately, the efficiency and cost of the synthesis. This guide provides an in-depth, objective comparison of the reactivity of 3-iodo-1H-pyrrolo[2,3-c]pyridine and 3-bromo-1H-pyrrolo[2,3-c]pyridine, supported by fundamental principles and experimental insights, to empower researchers in making informed strategic decisions.

The Decisive Factor: The Carbon-Halogen Bond and Oxidative Addition

The disparate reactivity between aryl iodides and aryl bromides is fundamentally rooted in their respective carbon-halogen bond strengths. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.

  • C-Br Bond Dissociation Energy (BDE): ~71 kcal/mol (297 kJ/mol)

  • C-I Bond Dissociation Energy (BDE): ~57 kcal/mol (238 kJ/mol)

This difference in bond energy has profound implications for the most common rate-determining step in palladium-catalyzed cross-coupling reactions: oxidative addition . In this initial step, the low-valent Pd(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The lower bond dissociation energy of the C-I bond means that the activation energy for this step is significantly lower compared to the C-Br bond. Consequently, this compound will undergo oxidative addition much more readily than its bromo counterpart.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R'-M) Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Product Ar-R' Ar-Pd(II)-R->Product Note Rate-determining step for aryl bromides is often Oxidative Addition. The weaker C-I bond significantly lowers the energy barrier for this step compared to C-Br.

Figure 1: Generalized Palladium Cross-Coupling Cycle

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the 3-iodo derivative allows for milder reaction conditions, which is crucial when dealing with complex molecules bearing sensitive functional groups. The 3-bromo derivative, while more stable and often more economical, typically requires more forcing conditions and sophisticated catalyst systems to achieve high conversion.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the stability and low toxicity of its boronic acid reagents.[1] When coupling 3-halo-6-azaindoles, the choice of halogen dictates the entire experimental setup.

  • This compound: Couples efficiently using standard palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) with common inorganic bases (K₂CO₃, Cs₂CO₃) at moderate temperatures (60-80 °C). The high reactivity often leads to cleaner reactions and higher yields with lower catalyst loadings.[2]

  • 3-Bromo-1H-pyrrolo[2,3-c]pyridine: Often proves more challenging. Standard catalysts may give low yields or significant amounts of debrominated side-product.[3] Success typically requires the use of more electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) paired with a strong base (e.g., K₃PO₄) and higher temperatures (≥100 °C), sometimes under microwave irradiation, to drive the reaction to completion.[3][4]

FeatureThis compound3-Bromo-1H-pyrrolo[2,3-c]pyridine
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, dppfXPhos, SPhos, RuPhos
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, LiHMDS
Temperature 60 - 90 °C100 - 135 °C (or MW)
Key Advantage High reactivity, mild conditionsLower cost, higher stability
Key Challenge Higher cost, potential light sensitivitySluggish reactivity, debromination
Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing a wide range of molecular scaffolds.[5] The reactivity trend is particularly pronounced here.

  • This compound: Undergoes Sonogashira coupling smoothly under standard conditions, typically using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (CuI) and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), often at room temperature to 60 °C.[6]

  • 3-Bromo-1H-pyrrolo[2,3-c]pyridine: Coupling requires more forcing conditions. Higher temperatures (80-100 °C) are common, and the choice of ligand and base becomes more critical to ensure efficient catalytic turnover.[7] In some cases, copper-free conditions with highly active palladium/phosphine systems are employed to avoid side reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a staple in the synthesis of pharmacologically active compounds.[8] The reaction is highly sensitive to the aryl halide's reactivity.

  • This compound: Can often be coupled using earlier-generation catalyst systems. However, modern, highly active ligands provide superior results even with the more reactive iodide. The reaction proceeds at lower temperatures and with a broader scope of amine coupling partners.

  • 3-Bromo-1H-pyrrolo[2,3-c]pyridine: Almost exclusively requires the use of modern, sterically demanding biarylphosphine ligands (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like LiHMDS or NaOtBu to achieve efficient coupling.[9][10] The less reactive C-Br bond makes oxidative addition the clear bottleneck, necessitating a highly active catalyst to overcome this barrier.[9]

Experimental Corner: Representative Protocols

The following protocols are illustrative examples based on established methodologies for similar heterocyclic systems. Researchers must optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with this compound (Mild Conditions)
  • To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

  • Sparge the mixture with argon or nitrogen for 20 minutes to degas the solution.

  • Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.05 equiv).

  • Seal the vial and heat the reaction mixture to 85 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with 3-Bromo-1H-pyrrolo[2,3-c]pyridine (Forcing Conditions)
  • To a microwave reaction vial, add 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and SPhos (0.10 equiv).

  • Add anhydrous toluene and water (e.g., 10:1 ratio) as the solvent.

  • Seal the vial and sparge with argon for 15 minutes.

  • Heat the reaction mixture in a microwave reactor to 120 °C for 45-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Strategic Selection of Starting Material

The choice between the iodo- and bromo-derivative is a strategic one, balancing reactivity, cost, and the demands of the overall synthetic route.

Decision_Workflow start Start: C-3 Functionalization of 1H-pyrrolo[2,3-c]pyridine q1 Are substrates sensitive? (Functional groups, temperature) start->q1 use_iodo Use 3-Iodo Derivative q1->use_iodo Yes q2 Is cost a primary driver? (Large scale synthesis) q1->q2 No note_iodo Advantage: Milder conditions, higher success rate for complex molecules, chemoselectivity. use_iodo->note_iodo q2->use_iodo No (Reactivity/Yield is priority) use_bromo Use 3-Bromo Derivative q2->use_bromo Yes note_bromo Requires optimization: More forcing conditions, advanced catalyst systems. Risk of debromination. use_bromo->note_bromo

Figure 2: Decision Workflow for Halogen Selection
  • Choose this compound when:

    • The coupling partners contain sensitive functional groups that are incompatible with high temperatures or strong bases.

    • Mild reaction conditions are paramount to preserve stereochemistry or prevent side reactions.

    • High yields and clean conversions are needed on a small-to-medium scale.

    • Chemoselective coupling is required in the presence of other halogens (e.g., a chloro-substituent elsewhere on the molecule).

  • Choose 3-Bromo-1H-pyrrolo[2,3-c]pyridine when:

    • Cost of starting materials is a critical factor, especially for large-scale synthesis.

    • The coupling partners are robust and can withstand higher temperatures and stronger bases.

    • Access to modern, highly active catalyst systems and potentially microwave reactors is available.

    • A thorough optimization of reaction conditions is feasible.

Conclusion

In the functionalization of the 1H-pyrrolo[2,3-c]pyridine core, the 3-iodo derivative is the undisputed champion of reactivity. Its weaker C-I bond facilitates the critical oxidative addition step, enabling a broader range of transformations under significantly milder conditions than its 3-bromo counterpart. This makes it the substrate of choice for complex, late-stage functionalizations in drug discovery programs. However, the economic advantages and greater stability of 3-bromo-1H-pyrrolo[2,3-c]pyridine ensure its continued relevance, particularly in process chemistry and large-scale manufacturing, provided that the synthetic route can accommodate the more demanding conditions required to activate its more resilient C-Br bond. Understanding these fundamental differences is key to designing efficient, robust, and successful synthetic strategies.

References

A Senior Application Scientist's Guide to NMR Characterization of 3-Iodo-1H-pyrrolo[2,3-c]pyridine Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 3-iodo-1H-pyrrolo[2,3-c]pyridine, also known as 3-iodo-5-azaindole, stands as a critical structural motif. Its versatile reactivity in palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse array of compounds with significant biological potential. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic techniques essential for the unambiguous characterization of the products derived from Suzuki, Sonogashira, and Buchwald-Hartwig couplings of this important heterocyclic building block.

The pyrrolo[2,3-c]pyridine core is a key component in numerous pharmacologically active molecules. The ability to precisely determine the structure of its derivatives is paramount in establishing structure-activity relationships (SAR) and advancing drug discovery programs. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework and the success of a given coupling reaction.

The Starting Material: this compound

Before delving into the analysis of coupling products, a thorough understanding of the NMR spectrum of the starting material is crucial. The numbering of the 1H-pyrrolo[2,3-c]pyridine ring system is essential for correct spectral assignment.

Typical ¹H NMR Spectral Features of this compound (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~12.0br s-
H7~8.6d~4.5
H4~8.0d~4.5
H2~7.8s-
H6~7.2dd~8.0, 4.5

The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent and concentration-dependent. The protons on the pyridine ring (H4, H6, H7) and the pyrrole ring (H2) provide a unique fingerprint. The introduction of the iodine atom at the C3 position typically results in a downfield shift of the adjacent H2 proton.[1]

Suzuki Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl halide with an organoboron species.[2][3] Monitoring the reaction by NMR allows for the confirmation of product formation through the disappearance of the starting material signals and the appearance of new resonances corresponding to the coupled product.

Experimental Protocol: Suzuki Coupling

A representative procedure for the Suzuki coupling of this compound with phenylboronic acid is as follows:

  • To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and purify by column chromatography.

NMR Characterization of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine

The most significant changes in the ¹H NMR spectrum upon successful Suzuki coupling are the disappearance of the H2 singlet of the starting material and the appearance of signals corresponding to the newly introduced phenyl group.

Comparative ¹H NMR Data (in DMSO-d₆):

ProtonThis compound (δ, ppm)3-Phenyl-1H-pyrrolo[2,3-c]pyridine (δ, ppm)Key Observations
H2~7.8 (s)~7.9 (s)The H2 proton is now adjacent to a phenyl group, leading to a slight shift.
Phenyl-H-~7.2-7.6 (m)Appearance of multiplets for the phenyl protons.

In the ¹³C NMR spectrum, the most telling change is the significant upfield shift of the C3 signal from a low field value (indicative of a carbon-iodine bond) to a value typical for an sp²-sp² carbon-carbon bond.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in the synthesis of conjugated systems.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound with phenylacetylene is as follows:

  • In a reaction flask, combine this compound (1.0 eq.), phenylacetylene (1.2 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.05 eq.).

  • Add a suitable solvent, typically a polar aprotic solvent like DMF or an amine base like triethylamine.

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

  • Work up the reaction by quenching with aqueous ammonium chloride, extracting the product, and purifying by chromatography.

NMR Characterization of 3-(Phenylethynyl)-1H-pyrrolo[2,3-c]pyridine

The successful Sonogashira coupling is confirmed in the ¹H NMR spectrum by the disappearance of the H2 singlet of the starting material and the appearance of signals for the phenyl group of the phenylethynyl moiety. The characteristic alkynyl proton signal (if present in the starting alkyne) will be absent in the product spectrum.

Comparative ¹H NMR Data (in DMSO-d₆):

ProtonThis compound (δ, ppm)3-(Phenylethynyl)-1H-pyrrolo[2,3-c]pyridine (δ, ppm)Key Observations
H2~7.8 (s)~8.0 (s)The H2 proton is now adjacent to the alkynyl group.
Phenyl-H-~7.4-7.6 (m)Appearance of multiplets for the phenyl protons.

The ¹³C NMR spectrum will show the characteristic signals for the two alkyne carbons, typically in the range of 80-100 ppm. The C3 signal will shift significantly upfield compared to the starting iodo-compound.[5]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is of immense importance in medicinal chemistry for the synthesis of aryl amines.

Experimental Protocol: Buchwald-Hartwig Amination

A typical procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine (e.g., morpholine) is as follows:

  • Charge a reaction vessel with this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as NaOtBu or Cs₂CO₃ (2.0 eq.).

  • Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.

  • After cooling, quench the reaction with water, extract the product, and purify by column chromatography.

NMR Characterization of 3-Amino-Substituted 1H-pyrrolo[2,3-c]pyridines

The ¹H NMR spectrum of the aminated product will show the disappearance of the H2 singlet of the iodo-precursor and the appearance of new signals corresponding to the protons of the introduced amine. For instance, in the case of coupling with morpholine, two new multiplets corresponding to the -CH₂-N- and -CH₂-O- protons will be observed.

Comparative ¹H NMR Data (in DMSO-d₆):

ProtonThis compound (δ, ppm)3-Morpholino-1H-pyrrolo[2,3-c]pyridine (δ, ppm)Key Observations
H2~7.8 (s)~7.5 (s)The H2 proton is now adjacent to the nitrogen atom of the morpholine ring.
Morpholine-H-~3.1 (t) and ~3.8 (t)Appearance of two triplets for the morpholine protons.

In the ¹³C NMR spectrum, the C3 signal will shift significantly upfield, and new signals corresponding to the carbons of the amine moiety will be present.

Visualization of Reaction Workflows

To provide a clearer understanding of the synthetic transformations and the resulting structural changes, the following diagrams illustrate the workflows for the Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.

Suzuki_Coupling start This compound reagents Phenylboronic Acid Pd(PPh₃)₄, Base start->reagents product 3-Phenyl-1H-pyrrolo[2,3-c]pyridine reagents->product Suzuki Coupling

Caption: Suzuki Coupling Workflow.

Sonogashira_Coupling start This compound reagents Phenylacetylene PdCl₂(PPh₃)₂, CuI, Base start->reagents product 3-(Phenylethynyl)-1H-pyrrolo[2,3-c]pyridine reagents->product Sonogashira Coupling

Caption: Sonogashira Coupling Workflow.

Buchwald_Hartwig_Amination start This compound reagents Amine (e.g., Morpholine) Pd₂(dba)₃, Ligand, Base start->reagents product 3-Amino-substituted 1H-pyrrolo[2,3-c]pyridine reagents->product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

The precise characterization of substituted 1H-pyrrolo[2,3-c]pyridines is fundamental to the advancement of drug discovery projects that utilize this privileged scaffold. A systematic and comparative analysis of the ¹H and ¹³C NMR spectra of the starting material and the coupled products provides irrefutable evidence of successful synthetic transformations. By understanding the characteristic shifts and coupling patterns associated with Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can confidently elucidate the structures of their target molecules, thereby accelerating the pace of innovation in medicinal chemistry.

References

A Comparative Guide to the In Vitro Kinase Assay of 3-Iodo-1H-pyrrolo[2,3-c]pyridine Derivatives and Related Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the kinase inhibitory profiles of pyrrolopyridine derivatives, with a special focus on the emerging 3-Iodo-1H-pyrrolo[2,3-c]pyridine scaffold. We will delve into supporting experimental data for related isomers, discuss structure-activity relationships, and provide a detailed protocol for conducting in vitro kinase assays to evaluate these promising compounds.

The pyrrolopyridine scaffold, also known as azaindole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a valuable starting point for the design of targeted therapies.[3] The strategic placement of nitrogen atoms within the bicyclic system enhances the potential for forming crucial hydrogen bond interactions within the kinase hinge region.[4]

While extensive research has been conducted on the pyrrolo[2,3-b] and pyrrolo[3,2-c] isomers, the this compound scaffold represents a frontier with significant therapeutic potential. The iodine atom at the 3-position is not merely a bulky substituent; it serves as a versatile chemical handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space. Moreover, the presence of a halogen can influence the compound's pharmacokinetic properties and potentially lead to specific interactions within the ATP-binding pocket, enhancing potency and selectivity.[5]

Comparative Analysis of Pyrrolopyridine Derivatives as Kinase Inhibitors

Due to the nascent stage of research into this compound derivatives, direct comparative data is limited. However, by examining the extensive data available for its isomers, we can infer the potential of this scaffold and establish a benchmark for future studies. The following table summarizes the inhibitory activities of various pyrrolopyridine derivatives against a range of kinases.

Compound ScaffoldDerivative/CompoundTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[3,2-c]pyridine Compound 1rFMS30[6]
Compound 1eFMS60[6]
Lead Compound (KIST101029)FMS96[6]
Pyrrolo[2,3-b]pyridine Compound 4hFGFR17[7][8]
FGFR29[7][8]
FGFR325[7][8]
FGFR4712[7][8]
Compound 42Cdc77[9]
Compound 41GSK-3β0.22[10]
Compound 46GSK-3β0.26[10]
Compound 54GSK-3β0.24[10]
Pyrrolo[2,3-b]pyridine (Aminoindazole derivative) SU1261IKKα10 (Ki)[11]
IKKβ680 (Ki)[11]
SU1349IKKα16 (Ki)[11]
IKKβ3352 (Ki)[11]
Pyrrolopyrimidine (Iodo-substituted) Compound 23aJAK172[5]

This table is a curated representation of data from the cited literature and is intended for comparative purposes.

The data clearly demonstrates the potent, low nanomolar to sub-nanomolar inhibitory activities of pyrrolopyridine derivatives against a diverse set of kinases, including receptor tyrosine kinases (FMS, FGFR) and intracellular kinases (Cdc7, GSK-3β, IKKα). This underscores the versatility of the azaindole scaffold in kinase inhibitor design.

The Strategic Importance of the 3-Iodo Substitution

The introduction of an iodine atom, as in the this compound scaffold, offers several strategic advantages in drug discovery:

  • Vector for Diversification: The C-I bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid synthesis of a diverse library of analogs with various substituents at the 3-position. This is crucial for exploring structure-activity relationships (SAR) and optimizing potency and selectivity.

  • Modulation of Physicochemical Properties: Halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and membrane permeability, all of which are critical pharmacokinetic parameters.

  • Enhanced Binding Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains, which can contribute to higher binding affinity and selectivity. A notable example is an iodo-substituted triazole-pyrrolopyrimidine derivative where the iodine atom was suggested to have a key interaction with His-885 of JAK1, contributing to its high selectivity.[5]

In Vitro Kinase Assay: A Step-by-Step Protocol

To enable the systematic evaluation of novel this compound derivatives, we provide a detailed, self-validating protocol for a standard in vitro kinase assay. This protocol is designed to be adaptable to various kinase targets.

Principle

The assay quantifies the enzymatic activity of a target kinase by measuring the phosphorylation of a substrate. The inhibitory potential of a test compound is determined by its ability to reduce this phosphorylation in a dose-dependent manner. A common method involves the use of ATPγS, a universal substrate for kinases, and subsequent detection of the thiophosphorylated product.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Compound Dilution Series D Incubate Kinase with Test Compound A->D B Kinase & Substrate Preparation B->D C ATP Solution Preparation E Initiate Reaction with ATP C->E D->E Add ATP F Incubate at RT E->F G Stop Reaction & Add Detection Reagent F->G H Read Signal (e.g., Luminescence) G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology
  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). Also, prepare a DMSO-only control.

  • Kinase Reaction Mixture Preparation:

    • In a microplate, add the diluted compounds.

    • Add the kinase and substrate to each well. The choice of substrate will depend on the specific kinase being assayed. A generic peptide substrate or a protein substrate can be used.

    • Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add a solution of ATP (at a concentration close to its Km for the specific kinase) to all wells to start the phosphorylation reaction.

    • Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

    • Add the detection reagent. For luminescence-based assays (e.g., Kinase-Glo®), this reagent will measure the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity.

    • Incubate as per the manufacturer's instructions to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.

    • Subtract the background signal (no kinase control).

    • Normalize the data to the positive (DMSO control) and negative (no ATP or potent inhibitor) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) and Signaling Pathway Context

The development of potent and selective kinase inhibitors relies heavily on understanding the SAR. For the pyrrolopyridine scaffold, key structural modifications that influence activity include substitutions on the pyrrole and pyridine rings.

SAR_Signaling cluster_sar Structure-Activity Relationship cluster_pathway Example Signaling Pathway (FGFR) SAR Pyrrolopyridine Core Hinge Binding R1 (Pyrrole) R2 (Pyridine) 3-Iodo Group FGFR FGFR SAR:f2->FGFR Selectivity SAR:f3->FGFR Potency SAR:f4->FGFR Binding/Vector FGF FGF FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor 3-Iodo-1H-pyrrolo[2,3-c] pyridine derivative Inhibitor->FGFR

Caption: SAR considerations and inhibition of a signaling pathway.

As illustrated in the diagram, substitutions at different positions on the pyrrolopyridine core can modulate potency and selectivity. For instance, in the case of FGFR inhibitors, modifications on the pyrrole ring (R1) and pyridine ring (R2) are crucial for achieving high affinity and selectivity against different FGFR isoforms.[7][8] The 3-iodo group can serve as a key interaction point or a handle for introducing further diversity to optimize these properties.

The FGFR signaling pathway, often dysregulated in cancer, is a prime example of a target for pyrrolopyridine-based inhibitors.[7][8] As shown, these inhibitors can block the autophosphorylation of the FGFR, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK cascade and ultimately controlling cell proliferation, survival, and migration.

Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. While direct experimental data for this specific class of compounds is still emerging, the extensive research on related pyrrolopyridine isomers provides a strong foundation for its potential. The strategic inclusion of the 3-iodo substituent offers significant advantages for medicinal chemistry efforts, enabling the exploration of diverse chemical space and potentially novel binding interactions. The provided in vitro kinase assay protocol serves as a robust starting point for researchers to systematically evaluate these and other kinase inhibitors, paving the way for the discovery of next-generation targeted therapies.

References

The Strategic Pivot: Unlocking Potency and Selectivity Through 3-Substituted 1H-Pyrrolo[2,3-c]pyridines - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role as a versatile pharmacophore in the development of novel therapeutics, particularly in oncology and infectious diseases.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) centered on the C3-position of the 1H-pyrrolo[2,3-c]pyridine core, offering a comparative look at how modifications at this crucial position dictate biological activity and target selectivity. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 1H-Pyrrolo[2,3-c]pyridine Core: A Foundation for Potent Interactions

The potency of many 7-azaindole-based inhibitors stems from the strategic placement of a nitrogen atom in the indole ring system. This modification allows the scaffold to act as a bioisostere of purines and indoles, engaging with biological targets through a distinct hydrogen bond donor/acceptor pattern.[1] This fundamental interaction is often with the hinge region of kinases, making the 7-azaindole scaffold a popular starting point for the design of kinase inhibitors. Our exploration of the SAR will focus on how substituents at the 3-position modulate these core interactions and introduce new ones, ultimately fine-tuning the pharmacological profile of the resulting compounds.

Decoding the Structure-Activity Relationship at the C3-Position

The C3-position of the 1H-pyrrolo[2,3-c]pyridine scaffold offers a versatile vector for chemical modification, allowing for the introduction of a wide array of substituents that can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Below, we compare different classes of C3-substituents and their impact on biological activity against various targets.

Aromatic and Heteroaromatic Substituents: A Gateway to Potency

Aromatic groups at the C3-position have proven to be a cornerstone for achieving high potency in numerous inhibitor classes. The planarity of these substituents can facilitate favorable π-π stacking interactions within the target's binding site, while the potential for further functionalization of the aromatic ring allows for fine-tuning of activity and properties.

A compelling example is seen in the development of inhibitors for Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. A study on 3,5-disubstituted-7-azaindoles revealed that aromaticity at the 3-position is essential for anti-trypanosomal activity.[1] Analogs with aliphatic groups at this position showed a significant drop in potency, highlighting the critical nature of the aromatic substituent for this specific target.[1]

In the realm of protein kinase inhibitors, C3-chalcone-based derivatives of 7-azaindole have been synthesized and evaluated for their activity.[5] These compounds, featuring an extended aromatic system at the C3-position, have demonstrated significant inhibitory activity against kinases like Haspin and Cyclin-Dependent Kinase 9 (CDK9).[5]

Table 1: Comparison of C3-Substituted 1H-Pyrrolo[2,3-c]pyridines as Kinase Inhibitors

Compound IDC3-SubstituentTarget KinaseIC50 (µM)Source
5f Chalcone derivativeHaspin0.47[5]
5q Chalcone derivativeHaspin0.41[5]
5f Chalcone derivativeCDK9/CyclinT2.26[5]
Aliphatic Substituents: Modulating Physicochemical Properties

While aromatic substituents often provide a potency advantage, aliphatic groups at the C3-position can be strategically employed to enhance solubility and other pharmacokinetic parameters. In the aforementioned study on anti-trypanosomal agents, while aliphatic C3-substituents led to a loss of sub-micromolar activity, the introduction of a basic amine within the aliphatic chain resulted in a dramatic improvement in aqueous solubility and a reduction in hepatic microsomal clearance.[1] This demonstrates a classic trade-off in drug design, where a slight compromise in potency can lead to significant gains in drug-like properties.

The decision to introduce aliphatic chains at the C3-position is often driven by the desire to increase the fraction of sp3 hybridized carbons (Fsp3), a strategy known to improve the solubility of flat, aromatic compounds.[1]

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical framework for researchers, we outline a general synthetic approach for the preparation of 3-substituted 1H-pyrrolo[2,3-c]pyridines and a standard protocol for their biological evaluation.

General Synthetic Workflow for 3-Substituted 1H-Pyrrolo[2,3-c]pyridines

The synthesis of 3-substituted 1H-pyrrolo[2,3-c]pyridines can be achieved through various synthetic routes. A common and versatile method involves a Sonogashira coupling followed by an intramolecular cyclization.

G A Starting Material: 4-Halo-3-nitropyridine B Sonogashira Coupling with a terminal alkyne A->B C Intermediate: 4-(Alkynyl)-3-nitropyridine B->C D Reductive Cyclization (e.g., with Fe/AcOH or H2/Pd-C) C->D E Product: 3-Substituted 1H-pyrrolo[2,3-c]pyridine D->E

Caption: Synthetic workflow for 3-substituted 1H-pyrrolo[2,3-c]pyridines.

Step-by-Step Protocol:

  • Sonogashira Coupling: To a solution of the 4-halo-3-nitropyridine in a suitable solvent (e.g., a mixture of dioxane and water), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., K2CO3).[6] The reaction mixture is typically heated under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 4-(alkynyl)-3-nitropyridine intermediate.

  • Reductive Cyclization: The intermediate is dissolved in a suitable solvent (e.g., ethanol or acetic acid), and a reducing agent is added. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation (H2) with a palladium catalyst. The reaction is stirred, often with heating, until the cyclization is complete.

  • Final Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to afford the desired 3-substituted 1H-pyrrolo[2,3-c]pyridine.

In Vitro Kinase Inhibition Assay

A standard method for evaluating the inhibitory activity of the synthesized compounds against a target kinase is a radiometric filter binding assay or a fluorescence-based assay.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT) B Serially dilute test compounds in DMSO A->B C Prepare kinase, substrate, and ATP solution B->C D Add compound dilutions, kinase, and substrate to plate C->D E Initiate reaction by adding [γ-33P]ATP D->E F Incubate at room temperature E->F G Stop reaction and spot onto phosphocellulose paper F->G H Wash paper to remove unincorporated ATP G->H I Measure incorporated radioactivity using a scintillation counter H->I J Calculate % inhibition and determine IC50 values I->J

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion and Future Directions

The C3-position of the 1H-pyrrolo[2,3-c]pyridine scaffold is a critical determinant of biological activity and selectivity. The strategic choice between aromatic and aliphatic substituents allows for a nuanced approach to drug design, balancing the need for high potency with the requirement for favorable pharmacokinetic properties. The insights gleaned from the comparative analysis of 3-substituted analogs provide a roadmap for the rational design of next-generation inhibitors targeting a wide range of diseases. Future research will undoubtedly continue to explore novel and diverse functionalities at this position, further unlocking the therapeutic potential of this remarkable heterocyclic scaffold.

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural integrity and purity of heterocyclic intermediates are paramount. 3-Iodo-1H-pyrrolo[2,3-c]pyridine, a key building block for various bioactive molecules, is no exception. Its purity directly impacts the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthesized this compound, offering insights into experimental choices and data interpretation.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound, also known as 3-Iodo-6-azaindole, typically proceeds via the direct iodination of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine (6-azaindole). The choice of iodinating agent and reaction conditions is critical in determining the product's purity profile.

A common synthetic approach involves the reaction of 1H-pyrrolo[2,3-c]pyridine with an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in a suitable solvent. The regioselectivity of this electrophilic substitution is directed to the electron-rich pyrrole ring, favoring the C3 position.

However, this process is not without its challenges, and several impurities can arise:

  • Isomeric Impurities: The most significant challenge in the synthesis of this compound is the potential for the formation of other iodinated isomers. Depending on the reaction conditions, small amounts of 2-iodo-, 4-iodo-, 5-iodo-, and 7-iodo-1H-pyrrolo[2,3-c]pyridine may be formed. The separation and quantification of these constitutional isomers are critical for accurate purity assessment.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-1H-pyrrolo[2,3-c]pyridine derivatives, which can complicate downstream reactions and purification.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 1H-pyrrolo[2,3-c]pyridine.

  • Residual Reagents and Solvents: Impurities from the iodinating agent (e.g., succinimide from NIS) and residual solvents from the reaction and workup are also common.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted analytical approach is essential for the comprehensive purity analysis of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is the gold standard for determining the purity of this compound and, crucially, for separating and quantifying its isomers. A well-developed reversed-phase HPLC (RP-HPLC) method can provide high-resolution separation of the target compound from its impurities.

Table 1: Comparison of HPLC and Thin-Layer Chromatography (TLC)

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Resolution High to very highLow to moderate
Quantification Highly accurate and preciseSemi-quantitative at best
Sensitivity HighModerate
Throughput Moderate (automated systems available)High (multiple samples per plate)
Application Purity determination, isomer separation, quantificationReaction monitoring, preliminary purity check

Experimental Protocol: Proposed RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm (or a photodiode array detector for comprehensive analysis).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

Causality Behind Experimental Choices: The C18 column is chosen for its versatility in separating a wide range of organic molecules. The gradient elution allows for the separation of compounds with varying polarities, from the more polar starting material to the less polar di-iodinated species. The use of formic acid in the mobile phase helps to improve peak shape by protonating the basic nitrogen atoms in the pyridine ring.

NMR_Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Interpretation Sample Sample (5-10 mg) NMR_Tube Dissolve & Transfer to NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR Acquire ¹H NMR Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrometer->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Process Process Spectra H1_NMR->Process C13_NMR->Process TwoD_NMR->Process Assign Assign Signals Process->Assign Identify Identify Structure & Impurities Assign->Identify

A Comparative Guide to Alternative Synthetic Routes for 3-Substituted 1H-pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The development of efficient and versatile synthetic methods to access 3-substituted derivatives of this scaffold is of paramount importance for drug discovery and development. This guide provides an in-depth comparison of two prominent alternative synthetic strategies: a modern, environmentally friendly domino reaction and a robust, versatile palladium-catalyzed Suzuki-Miyaura cross-coupling.

Introduction to the 1H-pyrrolo[2,3-c]pyridine Core

The 1H-pyrrolo[2,3-c]pyridine core is a bioisostere of indole, and its derivatives have demonstrated a wide range of pharmacological activities, including kinase inhibition, and antiviral and anticancer properties. The substituent at the 3-position of the pyrrolopyridine ring system is often crucial for modulating biological activity, making the development of diverse and efficient synthetic routes to introduce functionality at this position a key focus for synthetic chemists.

This guide will explore two distinct and powerful approaches to constructing 3-substituted 1H-pyrrolo[2,3-c]pyridines, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Catalyst-Free Domino Reaction in Water

This approach represents a green and efficient strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives, a closely related isomer of the target scaffold, through a one-pot, three-component reaction.[1][2][3] The reaction proceeds without the need for a catalyst and utilizes water as the solvent, aligning with the principles of sustainable chemistry.

Mechanistic Rationale & Experimental Design

The domino reaction involves the condensation of a 4-aminopyridin-2(1H)-one, an arylglyoxal hydrate, and a 1,3-dicarbonyl compound. The reaction proceeds through a cascade of reactions, including condensation, Michael addition, and intramolecular cyclization, to afford the desired pyrrolopyridine core in a single operation. The use of water as a solvent is not only environmentally benign but can also promote the reaction through hydrophobic effects.

G cluster_0 Domino Reaction Workflow A 4-Aminopyridin-2(1H)-one D Mix in Water A->D B Arylglyoxal Hydrate B->D C 1,3-Dicarbonyl Compound C->D E Heat (e.g., 80 °C) D->E One-pot reaction F Crystallization E->F Cooling G 3-Substituted 4-oxo-4,5-dihydro- 1H-pyrrolo[3,2-c]pyridine F->G Isolation

Caption: Workflow for the catalyst-free domino synthesis.

Experimental Protocol: Synthesis of 3-acetyl-6-methyl-5-phenyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one

A mixture of 4-amino-6-methylpyridin-2(1H)-one (1 mmol), phenylglyoxal hydrate (1 mmol), and acetylacetone (1 mmol) in water (5 mL) is stirred at 80°C for a specified time.[1] Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pure product.

Supporting Experimental Data
EntryArylglyoxal (Ar)1,3-DicarbonylProductYield (%)
1PhenylAcetylacetone3-acetyl-6-methyl-5-phenyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one92
24-ChlorophenylAcetylacetone3-acetyl-5-(4-chlorophenyl)-6-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one94
3PhenylEthyl acetoacetateEthyl 6-methyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate89

Data adapted from Yang et al., Mol Divers 26, 1663–1674 (2022).[1]

Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This classical yet powerful method offers a versatile and highly reliable approach to introduce a wide range of aryl and heteroaryl substituents at the 3-position of the 1H-pyrrolo[2,3-c]pyridine core. The Suzuki-Miyaura coupling involves the reaction of a halo-substituted pyrrolopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Mechanistic Rationale & Experimental Design

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance.

G cluster_1 Suzuki-Miyaura Coupling Workflow A 3-Bromo-1H-pyrrolo[2,3-c]pyridine D Reaction in Solvent A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Heat (e.g., 125 °C, Microwave) D->E F Work-up & Purification E->F G 3-Aryl-1H-pyrrolo[2,3-c]pyridine F->G

Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine

To a microwave vial is added 3-bromo-1H-pyrrolo[2,3-c]pyridine (0.1 mmol), 4-fluorophenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol).[4] The vial is sealed, and 1,4-dioxane (6 mL) and water (2 mL) are added. The mixture is degassed with nitrogen and then irradiated in a microwave reactor at 125 °C for 30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine.

Supporting Experimental Data
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-phenyl-1H-pyrrolo[2,3-c]pyridine63
24-Fluorophenylboronic acid3-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine85
34-Methoxyphenylboronic acid3-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine51

Yields are based on a similar synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[4]

Comparative Analysis

FeatureDomino ReactionSuzuki-Miyaura Coupling
Reagents Readily available, simple starting materials.Requires pre-functionalized (halogenated) pyrrolopyridine and boronic acids.
Conditions Catalyst-free, often in water, moderate temperatures.Requires a palladium catalyst, base, and organic solvents, often at elevated temperatures.
Atom Economy High, as most atoms from the reactants are incorporated into the product.Moderate, generates stoichiometric amounts of byproducts.
Versatility Primarily for the synthesis of 4-oxo-4,5-dihydro-pyrrolo[3,2-c]pyridines with specific substitution patterns.Highly versatile, a wide range of aryl and heteroaryl groups can be introduced.
Green Chemistry Excellent, uses water as a solvent and avoids metal catalysts.Less "green" due to the use of a precious metal catalyst and organic solvents.
Yields Generally high (76-94%).[1]Can be variable but often good to excellent with proper optimization.

Conclusion

Both the catalyst-free domino reaction and the palladium-catalyzed Suzuki-Miyaura cross-coupling represent valuable and complementary strategies for the synthesis of 3-substituted 1H-pyrrolo[2,3-c]pyridines and their analogs.

The domino reaction is an excellent choice for the rapid and environmentally friendly synthesis of a specific class of pyrrolopyridine derivatives from simple starting materials in high yields. Its operational simplicity and adherence to green chemistry principles make it a highly attractive method.

The Suzuki-Miyaura coupling , on the other hand, offers unparalleled versatility in introducing a vast array of substituents at the 3-position. While it requires the pre-synthesis of a halogenated precursor and the use of a palladium catalyst, its broad substrate scope and reliability make it an indispensable tool for generating diverse libraries of compounds for structure-activity relationship studies in drug discovery.

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of structural diversity, and the importance of environmental considerations in the synthetic design.

References

A Comparative Pharmacological Guide to Pyrrolo[2,3-c]pyridine Isomers (Azaindoles)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold, a bioisostere of indole, represents a privileged structure in medicinal chemistry. The strategic placement of a nitrogen atom within the pyridine ring of the indole core gives rise to four distinct isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each with a unique electronic distribution and hydrogen bonding capability. This guide provides an in-depth comparison of the pharmacological profiles of these isomers, supported by experimental data, to inform rational drug design and target selection.

Introduction: The Significance of Azaindoles in Drug Discovery

The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole can significantly modulate a molecule's physicochemical properties and biological activity.[1] Azaindoles are often employed to improve aqueous solubility, reduce lipophilicity, and enhance target binding through additional hydrogen bond interactions.[2] This bioisosteric substitution has proven particularly fruitful in the development of kinase inhibitors, as the azaindole scaffold can mimic the purine core of ATP, the natural substrate for kinases.[3] However, the pharmacological consequences of the nitrogen's position are profound and target-dependent, making a comparative understanding essential for successful drug development.[1]

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Azaindole Inhibitor (Serial Dilution) Incubation Incubate Kinase + Inhibitor Compound->Incubation Kinase Kinase & Substrate Kinase->Incubation ATP ATP Solution Reaction Initiate Reaction with ATP ATP->Reaction Incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Stop_Reaction->Detection_Reagent Signal_Read Read Signal (Luminescence/Fluorescence) Detection_Reagent->Signal_Read IC50_Calc Calculate IC50 Signal_Read->IC50_Calc PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Azaindole Inhibitor Inhibitor->PI3K Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and environmental responsibility. The handling and disposal of specialized chemical reagents like 3-Iodo-1H-pyrrolo[2,3-c]pyridine demand a meticulous approach that extends beyond the bench. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated heterocyclic compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to instill a deep understanding of the principles behind these procedures, fostering a culture of safety and trust in your laboratory operations.

Understanding the Hazard Profile: Why Specialized Disposal is Critical

This compound, while not as common as some laboratory reagents, belongs to a class of compounds—halogenated heterocycles—that require careful management. Although a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related analogs like 3-Iodo-1H-pyrrolo[2,3-b]pyridine provides critical safety insights.

These compounds are typically solids that are harmful if swallowed and can cause significant skin and eye irritation or damage.[1] The presence of iodine, a halogen, means it must be categorized as a halogenated organic waste .[2][3] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and harm to aquatic life.[4] Furthermore, thermal decomposition can release hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen iodide.[5]

Hazard ClassificationDescriptionPrecautionary Action
Acute Oral Toxicity Harmful if swallowed.[1][6]Do not eat, drink, or smoke when handling. If swallowed, rinse mouth and seek immediate medical attention.[1]
Skin Irritation Causes skin irritation.[1]Wear appropriate protective gloves and clothing. If contact occurs, wash skin thoroughly with soap and water.[1][7]
Eye Damage Causes serious eye damage.[1]Wear chemical safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[5][7]
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Do not dispose of down the drain or in general waste.[4]
The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. The entire lifecycle of the waste, from generation to final disposal, must be documented and handled by trained personnel.

The "Why": Proper segregation is the cornerstone of safe and cost-effective waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs.[8] this compound is a halogenated organic solid .

Protocol:

  • Designate a Waste Stream: This compound and materials contaminated with it must be disposed of in a container specifically designated for "Halogenated Organic Solid Waste."

  • Avoid Co-mingling:

    • Do NOT mix with non-halogenated organic waste (e.g., solvents like hexane, ethanol).[3]

    • Do NOT mix with acidic, basic, or aqueous waste streams.[9]

    • Keep separate from highly reactive wastes, oxidizers, and cyanides.[9]

    • Never mix with incompatible materials like strong oxidizers or acids, which could lead to vigorous reactions.[10]

The "Why": The integrity of the waste container is critical for preventing leaks and spills, which can cause personnel exposure and environmental contamination. The container must be compatible with the chemical to avoid degradation.

Protocol:

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing screw cap. The original product container is often a suitable choice.[9]

  • Ensure Container Integrity: Inspect the container for any cracks, leaks, or defects before use.

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[8][9] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during handling and transport.[3]

The "Why": Clear labeling is a regulatory requirement and is essential for communicating hazards to everyone who may handle the container, from lab personnel to the final disposal technicians.

Protocol:

  • Attach a Hazardous Waste Label: As soon as the first particle of waste is added to the container, affix a "HAZARDOUS WASTE" label.[9]

  • Complete All Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

The "Why": Designated and properly managed storage areas, known as Satellite Accumulation Areas (SAAs), are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Protocol:

  • Store in a Designated SAA: Keep the waste container at or near the point of generation in a designated SAA.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents in case of a leak.

  • Segregate by Compatibility: Within the SAA, ensure the container is stored away from incompatible materials.[9]

  • Ventilation: Store in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet, to prevent the accumulation of any potential vapors.[5]

The "Why": The final disposal of hazardous waste is a highly regulated process that must be carried out by a licensed and certified hazardous waste management company. This ensures the waste is treated and disposed of in an environmentally sound manner, absolving the generator of future liability.

Protocol:

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with approved waste vendors.

  • Schedule a Pickup: Once the container is full (or you are finished generating this waste stream), complete a chemical collection request form as required by your institution.[9][10]

  • Maintain Records: Keep a copy of all paperwork related to the waste pickup for your records, in accordance with your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing the disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Accumulation cluster_disposal Final Disposal A Generate Waste (Pure chemical or contaminated material) B Characterize as 'Halogenated Organic Solid' A->B C Select clean, compatible container (HDPE or Glass) B->C Segregate waste D Affix 'HAZARDOUS WASTE' label & fill out completely C->D E Store in designated SAA in secondary containment D->E Place in storage F Keep container closed (Do not overfill) E->F G Container is Full or Waste Stream is Complete F->G Monitor fill level H Contact EHS / Submit Waste Pickup Request G->H I Licensed Vendor Collects, Transports, and Disposes H->I

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides essential, field-proven safety protocols for handling 3-Iodo-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, we can establish a robust safety framework by analyzing its structural components: an iodo group and a pyrrolo-pyridine core, which is an azaindole derivative. The guidance herein is synthesized from data on these structural analogs to ensure a high margin of safety.

The primary hazards associated with similar iodo- and pyridine-containing compounds include acute toxicity if swallowed, serious eye damage, skin irritation, and potential respiratory irritation.[1][2][3][4][5] Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is not just recommended—it is imperative.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any handling of this compound, a thorough risk assessment is critical. The foundation of safe handling lies not in personal protective equipment (PPE) alone, but in creating a controlled environment that minimizes exposure potential from the outset.

Primary Engineering Control: The Chemical Fume Hood Due to the risk of inhaling aerosolized powders or vapors, all manipulations of this compound must be conducted within a properly functioning and certified chemical fume hood.[6][7][8][9]

  • Causality: A fume hood provides constant negative pressure, drawing airborne contaminants away from the operator's breathing zone. This is crucial when weighing solids or performing any operation that could generate dust or vapors.

  • Self-Validating Protocol: Before starting work, verify the fume hood's certification date and check the airflow monitor to ensure it is operating within its specified range. The workspace within the hood should be kept clean and uncluttered to ensure proper airflow.[8]

Secondary Controls: Eyewash Stations and Safety Showers Ensure that a fully functional and unobstructed emergency eyewash station and safety shower are readily accessible within a 10-second travel distance.[9][10] This is a non-negotiable standard when working with chemicals that pose a risk of serious eye and skin damage.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound. Never handle this compound with less protection.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Preparing Solutions Chemical splash goggles meeting ANSI Z87.1 standard. A face shield worn over goggles is required if there is a significant splash risk.[8]Chemical-resistant nitrile or neoprene gloves.[6][7][8] Consider double-gloving for extended handling.A flame-resistant lab coat, fully buttoned.[8][11] Long pants and closed-toe shoes are mandatory.[8]Not required if all work is performed within a certified chemical fume hood.
Chemical Reactions & Transfers Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thicker nitrile).[10] Inspect gloves for any signs of degradation before use.Chemical-resistant apron over a flame-resistant lab coat. Long pants and closed-toe shoes.Not required if all work is performed within a certified chemical fume hood.
Handling Spills Chemical splash goggles and a face shield.[9]Heavy-duty chemical-resistant gloves, suit or apron, and boots.[9]Chemical-resistant suit or apron.[9]A NIOSH-certified respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.[9]
Waste Disposal Safety goggles.[9]Chemical-resistant gloves and a lab coat.[9]Lab coat, long pants, and closed-toe shoes.Not required if handling sealed waste containers.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of accidental exposure and ensures procedural consistency.

Step 1: Preparation (Pre-Experiment)

  • Review the Protocol: Read and understand the entire experimental procedure before you begin.

  • Conduct Hazard Assessment: Identify all potential hazards and ensure control measures are in place.

  • Prepare the Fume Hood: Clear the sash and work area of all unnecessary items. Verify airflow.[8]

  • Assemble Materials: Gather all necessary chemicals, equipment, and a designated, labeled waste container.

  • Don PPE: Inspect all PPE for damage (e.g., cracks in goggles, holes in gloves) and don the appropriate equipment as specified in the table above.

Step 2: Execution (Handling the Compound)

  • Weighing: Tare your vessel within the fume hood. Carefully transfer the desired amount of this compound, avoiding the creation of dust.

  • Solution Preparation: Slowly add the solid to the solvent to prevent splashing. Keep containers tightly closed when not in use.[6][9]

  • Perform Reaction: Conduct all steps of the reaction within the fume hood. Use equipment that is properly secured.

Step 3: Post-Handling and Decontamination

  • Quenching and Workup: Ensure any reactive materials are safely quenched before removal from the fume hood.

  • Waste Segregation: Dispose of all chemical waste, including contaminated consumables (e.g., gloves, pipette tips), into a dedicated, sealed, and clearly labeled hazardous waste container.[1][10]

  • Surface Decontamination: Clean the work area within the fume hood thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and completing your work.[12][13] Do not eat, drink, or smoke in the laboratory.[6][12][14]

Emergency and Disposal Plans

Spill Response Workflow Accidents can happen. A clear and logical response plan is critical. In the event of a spill, follow the workflow below.

Spill_Response start Spill Detected assess Assess Situation (Size, Location, Hazard) start->assess is_major Is the spill large, vaporizing, or unmanageable? assess->is_major evacuate EVACUATE Immediate Area Alert Colleagues is_major->evacuate Yes (Major Spill) can_handle Am I trained? Do I have the correct PPE & Spill Kit? is_major->can_handle No (Minor Spill) contact_ehs Contact Emergency Personnel (EHS / Security) evacuate->contact_ehs can_handle->evacuate No contain Contain Spill (Use absorbent pads/sand) can_handle->contain Yes absorb Absorb & Neutralize (Follow kit instructions) contain->absorb collect Collect Residue (Use non-sparking tools) absorb->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Area & Report Incident dispose->decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-Iodo-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.